4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-6-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKKSKKTHXHXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a valuable heterocyclic ketone scaffold for organic synthesis and medicinal chemistry. The proposed synthesis leverages a classical and reliable approach, commencing with a Friedel-Crafts acylation of a readily available substituted aromatic precursor, followed by a reduction and a final intramolecular cyclization to construct the indanone core. This document outlines the strategic considerations behind the synthetic design, a detailed step-by-step experimental protocol, and a summary of the key chemical properties of the target compound.
Introduction
Substituted indanones are a prominent structural motif in a wide array of biologically active molecules and functional materials. The unique bicyclic framework, combining an aromatic ring with a cyclopentanone, provides a rigid scaffold that is amenable to further functionalization. Specifically, the presence of a bromine atom, as in this compound, offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This makes it a key intermediate in the synthesis of complex molecular architectures for drug discovery and development. This guide details a logical and efficient synthetic route to this important building block.
Synthetic Strategy and Design
The synthesis of this compound is most effectively approached through the construction of a suitable 3-arylpropanoic acid intermediate, followed by an intramolecular Friedel-Crafts acylation to form the five-membered ring. This strategy is advantageous due to the accessibility of the starting materials and the high efficiency of the involved reactions.
The proposed synthetic pathway commences with 3-bromo-5-methyltoluene as the starting material. The choice of this precursor is strategic as it correctly positions the bromine and methyl substituents for the desired final product. The synthesis proceeds in three main stages:
-
Friedel-Crafts Acylation: Reaction of 3-bromo-5-methyltoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), introduces the required four-carbon chain onto the aromatic ring.
-
Reduction of the Ketone: The keto group of the resulting 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid is reduced to a methylene group. This can be achieved through established methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
-
Intramolecular Friedel-Crafts Acylation: The resulting 3-(4-bromo-2-methylphenyl)propanoic acid is then cyclized to afford the target indanone. This is typically achieved by converting the carboxylic acid to its more reactive acid chloride derivative, followed by treatment with a Lewis acid.
This synthetic sequence is illustrated in the workflow diagram below.
physical and chemical properties of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
An In-Depth Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, spectroscopic characteristics, and core reactivity. A detailed, exemplary synthetic protocol is presented, highlighting the causality behind experimental choices in line with established laboratory practices. Furthermore, this guide explores the compound's strategic importance as a functionalized building block in medicinal chemistry, particularly in the synthesis of complex molecular architectures for therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure safe and effective laboratory use.
Introduction to the Indanone Scaffold in Modern Research
The 2,3-dihydro-1H-inden-1-one, or indanone, scaffold is a privileged structure in medicinal chemistry, recognized for its rigid bicyclic framework that allows for the precise spatial orientation of functional groups. This characteristic is crucial for achieving high-affinity interactions with biological targets. Derivatives of the indanone core are integral to the development of therapeutics across various domains, including oncology and neurology.[1][2]
This compound emerges as a particularly valuable intermediate. The presence of a bromine atom at the 4-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular libraries.[1][2] The methyl group at the 6-position offers an additional point for steric and electronic modulation to refine structure-activity relationships (SAR). This guide serves as a senior application scientist's perspective on the properties and utility of this compound, grounding theoretical knowledge in practical application for advanced chemical synthesis.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental design.
Structural and Molecular Information
The structural identity of this compound is defined by a fused benzene and cyclopentanone ring system, with bromine and methyl substituents on the aromatic portion.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 4-bromo-6-methyl-2,3-dihydroinden-1-one | [3] |
| Synonyms | 4-Bromo-6-methyl-1-indanone | [3] |
| CAS Number | 876-91-5 | [4][5][6] |
| Molecular Formula | C₁₀H₉BrO | [3] |
| Molecular Weight | 225.08 g/mol | [3] |
| InChI Key | GEKKSKKTHXHXLU-UHFFFAOYSA-N |[3] |
Physicochemical Data
These parameters are critical for predicting the compound's behavior in various experimental conditions, from reaction solvents to biological assays.
Table 2: Core Physicochemical Properties
| Property | Value | Significance in Research | Reference |
|---|---|---|---|
| Appearance | Solid | Basic quality control check. | [3] |
| Melting Point | 106-107°C | Indicator of purity. | [3] |
| Purity | ≥97% (Typical) | Ensures reliability of experimental results. | [3] |
| XLogP3 | 2.7 | A measure of lipophilicity, suggesting good potential for membrane permeability. | [3] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | Predicts polarity and hydrogen bonding capacity, influencing solubility and transport properties. |[3] |
Synthesis and Chemical Reactivity
The true utility of a building block lies in its accessibility and predictable reactivity. This section outlines a robust synthetic approach and discusses the compound's reactive potential.
Retrosynthetic Analysis & Strategy
The most logical and industrially scalable approach to synthesizing substituted indanones is through an intramolecular Friedel-Crafts acylation. This involves the cyclization of a phenylpropanoyl chloride derivative. The synthesis, therefore, begins with a correspondingly substituted phenylpropanoic acid. This strategy is well-documented for analogous structures and offers high yields and purity.[7][8]
Exemplary Synthetic Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Step 1: Acyl Chloride Formation from 3-(2-bromo-4-methylphenyl)propanoic acid
-
To a solution of 3-(2-bromo-4-methylphenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM, 10 mL per gram of acid), add thionyl chloride (2.5 equiv).
-
Reflux the mixture for 3-4 hours. Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is necessary for the subsequent Friedel-Crafts reaction.
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing via Thin Layer Chromatography (TLC) or GC-MS to confirm the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The crude acyl chloride is typically used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.65 equiv) in anhydrous DCM in a separate flask, cooled to 0°C in an ice bath. Causality: AlCl₃ is a potent Lewis acid that coordinates to the acyl chloride, activating it for electrophilic aromatic substitution and catalyzing the ring closure.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor progress via TLC until the acyl chloride is consumed.
-
Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and water. Causality: This hydrolyzes the aluminum complexes and neutralizes the Lewis acid.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x volumes).
-
Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid via recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.[3]
Caption: Synthetic workflow for this compound.
Core Chemical Reactivity
The molecule's structure offers several sites for further chemical modification:
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide at the C4 position is the most valuable reactive site. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents.[1][2] This is the primary reason for its utility as a building block in drug discovery.
-
Carbonyl Chemistry: The ketone at C1 can undergo reactions such as reduction to an alcohol, reductive amination to introduce amine functionalities, or Wittig reactions to form exocyclic double bonds.
-
Alpha-Position Chemistry: The C2 methylene protons are enolizable, allowing for reactions at this position, such as alkylation or halogenation, under appropriate basic conditions.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to feature:
-
Two singlets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons at C5 and C7.
-
A singlet for the methyl group protons (approx. 2.3-2.5 ppm).
-
Two triplets in the aliphatic region (approx. 2.6-3.1 ppm) for the two CH₂ groups at C2 and C3, showing coupling to each other.
-
-
¹³C NMR: The spectrum would show 10 distinct carbon signals, including a signal for the carbonyl carbon (approx. 200-208 ppm), signals in the aromatic region (one of which would be a C-Br signal at approx. 115-125 ppm), and signals for the methyl and two methylene carbons.
-
FTIR Spectroscopy: A prominent, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an aromatic ketone carbonyl (C=O) stretch.[9]
Applications in Medicinal Chemistry and Drug Discovery
The strategic value of this compound lies in its role as a versatile scaffold for generating novel chemical entities.
-
Scaffold for Kinase Inhibitors: The indanone core is a known platform for developing kinase inhibitors, which are crucial in cancer therapy.[10] This compound provides a pre-functionalized starting point to build molecules that can target the ATP-binding pocket of kinases. The bromine allows for the introduction of larger substituents to probe for specific interactions and enhance potency and selectivity.[11]
-
Intermediate for Neurological and Anti-inflammatory Agents: The broader class of bromo-indanones serves as key precursors in the synthesis of drugs targeting conditions like multiple sclerosis and ulcerative colitis.[2] This specific derivative allows for the exploration of how methyl substitution on the core scaffold impacts biological activity.
-
Fragment-Based Drug Discovery (FBDD): Due to its molecular weight and structural features, this compound is an excellent candidate for FBDD libraries. The reactive bromine handle allows for the rapid elaboration of initial fragment "hits" into more potent lead compounds.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. This compound possesses known hazards that require appropriate handling measures.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Reference |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed. | [3][12] |
| H315 | Causes skin irritation. | [3][12] | |
| H319 | Causes serious eye irritation. | [3][12] | |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [12] |
| P270 | Do not eat, drink or smoke when using this product. | [12] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [12] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [12] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[13] |
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields. Avoid generating dust.[12][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[3]
-
Stability: The compound is chemically stable under standard ambient laboratory conditions.[12]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity—dominated by the versatile aryl bromide—and straightforward synthesis make it an invaluable building block. For researchers aiming to construct novel molecular architectures with therapeutic potential, this compound offers a reliable and highly functionalized starting point for exploration and development.
References
-
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. [Link]
-
Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Pharmaffiliates. [Link]
-
This compound. AbacipharmTech. [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health. [Link]
-
¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]
-
4-Bromo-6-methyl-1-indanone Spectrum. SpectraBase. [Link]
-
4-Bromo-6-methyl-2, 3-dihydro-1H-inden-1-one, min 95%, 100 mg. CP Lab Safety. [Link]
-
This compound. Sunway Pharm Ltd. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Bromo-2-methyl-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. angenechemical.com [angenechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for its versatile biological activities and potential as a scaffold in medicinal chemistry. Understanding its structural features through spectroscopic analysis is a critical step in its development and application. This guide provides a comprehensive analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced predictive modeling and comparative analysis with a structurally related analogue, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, for which experimental data is available[1]. This approach provides a robust and scientifically grounded interpretation of the expected spectral characteristics.
Molecular Structure and Isomerism
The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.
Figure 2: Workflow for NMR spectral analysis using predictive tools.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Spectral Data
The IR spectrum was predicted using online tools that correlate structural motifs with known vibrational frequencies. A partial spectrum for "4-Bromo-6-methyl-1-indanone" is available on SpectraBase, which can be used for general comparison.[2]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Interpretation |
| C=O stretch (ketone) | ~ 1700 - 1720 | Strong, sharp absorption characteristic of a conjugated ketone. |
| C-H stretch (aromatic) | ~ 3000 - 3100 | Medium to weak absorptions. |
| C-H stretch (aliphatic) | ~ 2850 - 3000 | Medium to strong absorptions from the methylene and methyl groups. |
| C=C stretch (aromatic) | ~ 1450 - 1600 | Multiple medium to weak absorptions. |
| C-Br stretch | ~ 500 - 600 | Weak to medium absorption in the fingerprint region. |
Interpretation of the IR Spectrum:
The most prominent feature in the predicted IR spectrum is the strong absorption band for the carbonyl (C=O) group of the ketone, expected around 1700-1720 cm⁻¹. The conjugation with the aromatic ring will likely shift this to a slightly lower wavenumber compared to a simple aliphatic ketone. The C-H stretching vibrations for the aromatic and aliphatic protons are expected in their characteristic regions. The C-Br stretch is expected in the low-frequency fingerprint region and may be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum Data
The mass spectrum was predicted based on common fragmentation pathways for similar compounds.
| m/z | Predicted Relative Intensity | Interpretation |
| 224/226 | High | Molecular ion peak (M⁺). The presence of a bromine atom results in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 196/198 | Medium | Loss of CO from the molecular ion ([M-CO]⁺). |
| 181/183 | Medium | Loss of CO and a methyl group ([M-CO-CH₃]⁺). |
| 145 | High | Loss of Br from the molecular ion ([M-Br]⁺). |
| 117 | Medium | Loss of Br and CO from the molecular ion ([M-Br-CO]⁺). |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. Due to the presence of a bromine atom, we expect to see a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1. The predicted molecular weight is 225.08 g/mol , so the molecular ion peaks should appear at m/z 224 and 226.
-
Key Fragmentation Pathways: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment at [M-28]⁺. Another likely fragmentation is the loss of the bromine atom, resulting in a peak at [M-79/81]⁺. Subsequent loss of other fragments from these initial products will lead to the other observed peaks.
Figure 3: Predicted fragmentation pathway for this compound.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging predictive modeling and performing a rigorous comparative analysis with a structurally similar compound, we have established a reliable and scientifically sound interpretation of the expected NMR, IR, and MS spectra. This approach serves as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and characterize this important molecule in the absence of direct experimental data. The methodologies and interpretations presented herein underscore the power of combining computational tools with fundamental spectroscopic principles to advance chemical research.
References
-
Galla, S. H., Sridhar, J., Mague, J. T., Zhang, X., White, K. D., Zhang, Q., & Donahue, J. P. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 873–877. [Link]
-
ACD/Labs. (n.d.). ACD/NMR Predictors. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Cheminfo. (n.d.). IR spectra prediction. Retrieved from [Link]
-
HighChem LLC. (n.d.). mzCloud. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Patiny, L., & Zasso, M. (n.d.). NMRDB.org. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Wiley Science Solutions. (n.d.). SpectraBase. Retrieved from [Link]
-
University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
-
CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved from [Link]
-
ACD/Labs. (n.d.). MS Fragmenter. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. Retrieved from [Link]
-
MDPI. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]
-
ResearchGate. (2018). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]
Sources
A Technical Guide to the Structural Elucidation of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds with significant interest in medicinal chemistry and materials science. The indanone core is a versatile scaffold found in numerous biologically active molecules. The precise arrangement of the bromo and methyl substituents on the aromatic ring, along with the ketone functionality, dictates the molecule's physicochemical properties and its potential applications. Therefore, unambiguous structure determination is a critical first step in any research and development endeavor involving this compound.
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of this compound, designed for researchers, scientists, and drug development professionals. The guide emphasizes a multi-technique, self-validating approach, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a conclusive structural assignment. While X-ray crystallography offers the most definitive three-dimensional structure, its reliance on obtaining a high-quality single crystal makes it a technique not always readily accessible.[1][2] This guide will focus on the more universally applicable spectroscopic methods.
Proposed Structure and Analytical Overview
The hypothesized structure of this compound is presented below. The elucidation process will systematically confirm the presence of all key functional groups and the precise connectivity of each atom.
Molecular Formula: C₁₀H₉BrO Molecular Weight: 225.08 g/mol [3]
The analytical workflow is designed to be a logical progression, with each technique providing a unique piece of the structural puzzle.
Caption: A logical workflow for the spectroscopic elucidation of the target molecule.
Mass Spectrometry: The First Clue
Mass spectrometry is the initial and crucial step, providing the molecular weight and elemental composition, particularly confirming the presence of bromine.
Experimental Protocol (Electron Ionization - Mass Spectrometry)
-
Sample Preparation: Introduce a small quantity of the purified solid sample via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Record the resulting mass spectrum.
Data Interpretation and Predicted Fragmentation
The key feature to anticipate in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[4][5] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[4][5]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Relative Intensity | Assignment | Fragmentation Pathway |
| 224/226 | ~1:1 | [M]⁺ | Molecular Ion |
| 196/198 | Moderate | [M-CO]⁺ | Loss of carbon monoxide |
| 181/183 | Moderate | [M-CO-CH₃]⁺ | Loss of CO and a methyl radical |
| 145 | Moderate | [M-Br]⁺ | Loss of a bromine radical |
| 117 | High | [M-Br-CO]⁺ | Loss of Br and CO |
The fragmentation is predicted to proceed via common pathways for ketones, such as the loss of a neutral carbon monoxide molecule.[6] Alpha-cleavage and other rearrangements will also contribute to the overall fragmentation pattern.[7]
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl (C=O) stretch of the ketone.
Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: An FTIR spectrometer is used to collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted.
-
Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Data Interpretation
The IR spectrum will provide clear evidence for the key structural components. An experimental FTIR spectrum for 4-Bromo-6-methyl-1-indanone is available and serves as a direct reference.[8]
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3050-3100 | Medium | Aromatic C-H Stretch | Confirms the presence of the aromatic ring. |
| ~2850-2960 | Medium | Aliphatic C-H Stretch | Indicates the -CH₂- groups in the five-membered ring and the methyl group. |
| ~1715 | Strong | C=O Stretch (Ketone) | Confirms the presence of the ketone functional group. The position is typical for a five-membered ring ketone conjugated with an aromatic ring.[9] |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (Aromatic) | Further evidence for the aromatic ring. |
| ~800-900 | Strong | C-H Bending (Aromatic) | The specific pattern can give clues about the substitution pattern on the aromatic ring. |
| ~550-650 | Medium | C-Br Stretch | Confirms the presence of the carbon-bromine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (such as COSY and HSQC) spectra on a high-field NMR spectrometer.
-
Analysis: Process and analyze the spectra to determine chemical shifts, coupling constants, and correlations.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | s | 1H | H-5 | Aromatic proton between two substituents (Br and methyl). Expected to be a singlet. |
| ~7.3 | s | 1H | H-7 | Aromatic proton adjacent to the carbonyl group. Expected to be a singlet. |
| ~3.0 | t | 2H | H-2 | Methylene protons adjacent to the carbonyl group, split by the H-3 protons. |
| ~2.7 | t | 2H | H-3 | Methylene protons adjacent to the aromatic ring, split by the H-2 protons. |
| ~2.4 | s | 3H | -CH₃ | Methyl group protons, no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~205 | C-1 (C=O) | The carbonyl carbon is the most downfield signal. |
| ~155 | C-7a | Aromatic quaternary carbon adjacent to the carbonyl group. |
| ~140 | C-3a | Aromatic quaternary carbon. |
| ~138 | C-6 | Aromatic carbon bearing the methyl group. |
| ~135 | C-5 | Aromatic CH carbon. |
| ~125 | C-7 | Aromatic CH carbon. |
| ~120 | C-4 | Aromatic carbon bearing the bromine atom. |
| ~36 | C-2 | Aliphatic CH₂ carbon adjacent to the carbonyl group. |
| ~26 | C-3 | Aliphatic CH₂ carbon. |
| ~21 | -CH₃ | Methyl carbon. |
To confirm these assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. rsc.org [rsc.org]
- 3. [PDF] Selected Ion Fragmentation with a Tandem Quadrupole Mass Spectrometer. | Semantic Scholar [semanticscholar.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comprehensive Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: A Key Building Block in Modern Medicinal Chemistry
For Immediate Release
This technical guide provides an in-depth overview of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a versatile scaffold in the generation of compound libraries for therapeutic discovery.
Core Compound Identification and Properties
Chemical Name: this compound CAS Number: 876-91-5[1][2][3][4] Molecular Formula: C₁₀H₉BrO[2] Structure:
This compound belongs to the indanone class of molecules, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a bromine atom at the 4-position and a methyl group at the 6-position makes it a valuable and versatile starting material for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 225.08 g/mol | [2] |
| Appearance | Solid (form may vary by supplier) | General Knowledge |
| Melting Point | 106-107°C | CymitQuimica |
| Storage | Keep in a dry area at room temperature. | CymitQuimica |
| Purity | Typically available at ≥95% | Advanced ChemBlocks |
Synthesis Strategies: Constructing the Indanone Core
The synthesis of substituted indanones like this compound typically involves an intramolecular Friedel-Crafts reaction. This powerful C-C bond-forming reaction allows for the cyclization of a suitably substituted phenylpropanoic acid or its corresponding acyl chloride to form the bicyclic indanone skeleton.
Conceptual Synthesis Workflow:
Caption: Conceptual synthesis of this compound.
Step-by-Step Methodology (Adapted from analogous syntheses):
A general procedure for the synthesis of a similar compound, 4-bromo-1-indanone, involves the following steps which can be adapted for the target molecule[5]:
-
Acid Chloride Formation: 3-(2-Bromophenyl)propanoic acid is dissolved in a suitable solvent like 1,2-dichloroethane. Thionyl chloride is then added, and the mixture is refluxed. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure.
-
Intramolecular Friedel-Crafts Cyclization: The resulting crude acid chloride is dissolved in a solvent such as dichloromethane. This solution is then added dropwise to a suspension of a Lewis acid, typically aluminum chloride (AlCl₃), in dichloromethane, while maintaining a controlled temperature.
-
Workup and Purification: After the reaction is complete, it is quenched by pouring it into ice water. The organic layer is separated, washed, dried, and concentrated. The final product is then purified, often by column chromatography or recrystallization.
This robust and scalable method is a cornerstone for producing various substituted indanones, providing the necessary core structure for further derivatization in drug discovery programs.
The Role in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a chemical building block. The indanone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromine atom at the 4-position is the key to its versatility, serving as a synthetic handle for introducing a wide range of molecular diversity through cross-coupling reactions.
Key Applications:
-
Kinase Inhibitors: The planar structure of the indanone core is well-suited to fit into the ATP-binding pocket of protein kinases.[6][7] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug development.[6] The bromo-indanone core can be functionalized to create libraries of compounds that are then screened for their ability to inhibit specific kinases.[6][7]
-
Neurological Disorders: Substituted indanones have been investigated for their potential in treating neurological conditions. The rigid scaffold allows for the precise positioning of functional groups to interact with specific receptors or enzymes in the central nervous system.
-
Scaffold for Combinatorial Chemistry: The reactivity of the aryl bromide allows for the application of powerful and versatile palladium-catalyzed cross-coupling reactions.
Workflow for Drug Discovery Application:
Caption: Role of the title compound in a typical drug discovery pipeline.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki reaction couples an organohalide with an organoboron compound.[8] In this case, this compound can be reacted with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. This is a highly efficient way to build molecular complexity and explore the structure-activity relationship (SAR) of potential drug candidates.
General Suzuki Reaction Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (often between 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.
Heck Reaction:
The Heck reaction involves the coupling of an aryl halide with an alkene.[1] This allows for the introduction of vinyl groups at the 4-position of the indanone core, which can be further functionalized.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Suppliers
This compound is available from a number of chemical suppliers that specialize in building blocks for research and development. A partial list of suppliers includes:
-
Sigma-Aldrich[3]
-
Apollo Scientific[4]
-
AbacipharmTech[1]
-
Sunway Pharm Ltd[2]
-
Advanced ChemBlocks
-
CymitQuimica
Availability and pricing can be confirmed by visiting the respective company websites.
Conclusion
This compound (CAS: 876-91-5) is a strategically important building block for medicinal chemistry and drug discovery. Its substituted indanone core, combined with the synthetically versatile bromine handle, provides an excellent platform for the synthesis of diverse compound libraries. Its application in the development of kinase inhibitors and other therapeutic agents underscores its value to the research community. The well-established methodologies for its functionalization, particularly through palladium-catalyzed cross-coupling reactions, ensure its continued relevance in the quest for novel therapeutics.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
This compound - AbacipharmTech. (n.d.). AbacipharmTech. Retrieved January 2, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
876-91-5 (C10H9BrO) - PubChemLite. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
-
This compound - Sunway Pharm Ltd. (n.d.). Sunway Pharm Ltd. Retrieved January 2, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]
-
Explore - PubChemLite - C. (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]
-
Patent Public Search - USPTO. (n.d.). United States Patent and Trademark Office. Retrieved January 2, 2026, from [Link]
-
Search for patents - USPTO. (n.d.). United States Patent and Trademark Office. Retrieved January 2, 2026, from [Link]
-
Search For Patents - USPTO Patent Search - Inventhelp. (n.d.). Inventhelp. Retrieved January 2, 2026, from [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010). South African Journal of Chemistry. Retrieved January 2, 2026, from [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
4-Bromo-6-methyl-2, 3-dihydro-1H-inden-1-one, min 95%, 100 mg - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 876-91-5 [sigmaaldrich.com]
- 4. 876-91-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Search for patents | USPTO [uspto.gov]
solubility of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one in various solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and clinical efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted indanone derivative relevant in medicinal chemistry and drug discovery. We will explore the physicochemical properties of the molecule, provide a predictive solubility profile based on intermolecular forces, and detail a rigorous, field-proven experimental protocol for its thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and a practical framework for evaluating the solubility of this and structurally similar compounds.
Introduction: Why Solubility is a Cornerstone of Drug Development
In the journey from a promising chemical entity to a viable therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. Poor aqueous solubility is a primary contributor to low and erratic bioavailability, leading to suboptimal drug exposure and potentially therapeutic failure. For drug development professionals, understanding the solubility of a compound like this compound is not merely an academic exercise; it is a critical step in risk assessment and mitigation.
This guide moves beyond simple data reporting. It aims to provide a mechanistic understanding of why this compound exhibits certain solubility behaviors. By dissecting its molecular structure and the governing principles of dissolution, we can make informed predictions and design robust experimental protocols to validate them.
Physicochemical Profile of this compound
The solubility of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₁₀H₉BrO | [1][2] | Provides the elemental composition. |
| Molecular Weight | 225.08 g/mol | [1][3] | Higher molecular weight can negatively impact solubility. |
| Appearance | White to yellow solid | [4] | The solid state indicates that crystal lattice energy must be overcome for dissolution. |
| Melting Point | 106-107°C | [2] | A relatively high melting point suggests a stable and well-ordered crystal lattice, implying that significant energy (lattice energy) is required to break the solid state apart.[5] |
| XLogP3 | 2.7 | [2] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous (polar) ones, predicting low water solubility. |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [2] | This low TPSA, arising solely from the carbonyl oxygen, suggests limited capacity for strong polar interactions, particularly hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | [2] | Can accept a hydrogen bond from a protic solvent. |
| Hydrogen Bond Donors | 0 | [2] | Cannot donate hydrogen bonds, limiting its interaction with many polar solvents. |
Structural Analysis: The molecule possesses a rigid, bicyclic indanone core, which is predominantly non-polar. The key functional groups influencing solubility are:
-
Aromatic Ring & Methyl Group: Contribute to the molecule's hydrophobicity and ability to engage in van der Waals and π-π stacking interactions.
-
Bromine Atom: A large, polarizable halogen that adds to the molecular weight and can participate in halogen bonding and dipole-dipole interactions.
-
Carbonyl Group (C=O): The most significant polar feature. This ketone group provides a dipole moment and can act as a hydrogen bond acceptor, making it the primary site for interactions with polar solvents.[6]
The Thermodynamics of Dissolution: A Balancing Act
Dissolution is a thermodynamic process governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For a compound to dissolve, the overall process must be spontaneous (ΔG < 0). This involves two key energetic considerations:
-
Lattice Energy (Endothermic): This is the energy required to break the intermolecular forces holding the solid crystal together.[7][8] A high melting point, as seen with this compound, often correlates with high lattice energy, which acts as a barrier to dissolution.[5]
-
Solvation Energy (Exothermic): This is the energy released when the individual solute molecules are surrounded and stabilized by solvent molecules.[5] The strength of the new solute-solvent interactions determines the magnitude of this energy release.
Solubility is achieved only when the energy gained from solvation is sufficient to overcome the energy cost of breaking the crystal lattice.[9]
Predictive Solubility Profile
While precise experimental data is the ultimate goal, a predictive analysis based on the principle of "like dissolves like" provides an invaluable starting point. The solubility of this compound is estimated across a spectrum of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar indane backbone will interact favorably with these solvents via van der Waals forces. However, the polar ketone group disrupts purely non-polar interactions, limiting high solubility. Toluene may offer slightly better solubility due to potential π-π interactions with the aromatic ring. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, DMSO | Good to High | These solvents are ideal. Their strong dipole moments can interact effectively with the polar carbonyl group of the indanone. Concurrently, their organic nature readily accommodates the non-polar hydrocarbon scaffold of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The alcohols can act as hydrogen bond donors to the ketone's oxygen, providing a favorable interaction. However, their own strong hydrogen-bonding networks (solvent-solvent interactions) must be disrupted, and the large non-polar part of the solute limits overall compatibility. |
| Aqueous | Water, Buffered Solutions | Very Low / Insoluble | This is a classic case of a hydrophobic compound. The large, non-polar surface area cannot be effectively solvated by water's strong hydrogen-bonding network. The single polar ketone group is insufficient to overcome the high energy penalty of creating a cavity in water for the hydrophobic scaffold.[10] |
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to definitive data, a rigorous experimental method is required. The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent under stable conditions.[11][12] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate true solubility due to the formation of supersaturated or amorphous precipitates.[13][14][15]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The concentration of the dissolved compound in the saturated supernatant is then measured using a suitable analytical technique.
Step-by-Step Methodology
-
Preparation:
-
Step 1.1: Add an excess of solid this compound to a clear glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation was achieved. A preliminary test can help estimate the amount needed.[11]
-
Step 1.2: Add a precise volume of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for physiological relevance, or organic solvents as desired).
-
Step 1.3: Prepare at least three replicate vials for each solvent condition to ensure statistical validity.[16]
-
-
Equilibration:
-
Step 2.1: Seal the vials securely to prevent solvent evaporation.
-
Step 2.2: Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25°C for standard measurements or 37°C for physiological relevance).[12] Constant temperature is crucial as solubility is temperature-dependent.[17]
-
Step 2.3: Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[11][18] The key is to agitate long enough to reach equilibrium.
-
-
Phase Separation:
-
Step 3.1: After agitation, allow the vials to stand undisturbed in the incubator to let the excess solid settle.
-
Step 3.2: Carefully aspirate an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Step 3.3: To remove any suspended microparticles, filter the supernatant through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF) or centrifuge the sample at high speed and sample from the resulting clear solution.[11]
-
-
Analysis & Quantification:
-
Step 4.1: Immediately dilute the clarified filtrate with a suitable solvent (mobile phase is often ideal) to prevent precipitation upon cooling.[11]
-
Step 4.2: Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
-
Step 4.3: A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
-
Validation of Equilibrium:
-
Step 5.1: To rigorously confirm that equilibrium has been reached, collect and analyze samples at multiple time points (e.g., 24h, 48h, and 72h).
-
Step 5.2: Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically indistinguishable (e.g., within <10% variation).[11]
-
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Mechanistic Visualization of Solute-Solvent Interactions
The predicted solubility trends can be understood by visualizing the dominant intermolecular forces at play between this compound and representative solvents.
Caption: Dominant Intermolecular Forces and Solubility Outcome.
Conclusion
This compound is a predominantly hydrophobic molecule with a single polar carbonyl group. Its physicochemical properties, including a relatively high melting point and a positive LogP, predict low aqueous solubility but good solubility in polar aprotic solvents like Dichloromethane and THF. This guide provides both the theoretical framework to understand these predictions and a detailed, authoritative experimental protocol—the shake-flask method—to determine its true thermodynamic solubility. Accurate determination of this parameter is an indispensable step in the rational development of this compound for any application in pharmaceutical research, enabling informed decisions on formulation, dosing, and overall viability as a drug candidate.
References
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Advanced Drug Delivery Reviews, 64, 546-567. 13
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store. 19
-
Wikipedia. (2023). Hansen solubility parameter.
-
Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility.
-
Oprisiu, I., et al. (2013). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 53(5), 1145-1153.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
-
Purdue University. (n.d.). Lattice Energy. Department of Chemistry.
-
Scribd. (n.d.). Solubility Measurement Techniques.
- Hefter, G. T., & Tomkins, R. P. (Eds.). (2003). The experimental determination of solubilities. John Wiley & Sons.
-
Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.
-
WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381-385.
-
OECD. (2006). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters.
-
Chemistry Stack Exchange. (2014). Thermodynamics of solubility.
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility.
-
SlideShare. (n.d.). solubility experimental methods.pptx.
-
American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction.
-
Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
-
Solubility of Things. (n.d.). Indanone.
-
OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
-
World Health Organization (WHO). (2018). Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaivers. WHO Expert Committee on Specifications for Pharmaceutical Preparations.
-
SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4).
-
GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines.
-
ChemicalBook. (2025). 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5.
-
ChemicalBook. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.
-
PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one.
-
PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one.
-
AbacipharmTech. (n.d.). This compound.
-
Sunway Pharm Ltd. (n.d.). This compound.
-
Advanced ChemBlocks. (n.d.). This compound.
-
ChemicalBook. (n.d.). 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one synthesis.
-
Guidechem. (n.d.). 7-BroMo-4-Methyl-2,3-dihydro-1H-inden-1-one (CAS No. 15069-48-4) SDS.
-
PubChem. (n.d.). 1-Indanone.
-
CymitQuimica. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.
-
ResearchGate. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.
-
Royal Society of Chemistry. (2008). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry.
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp.
-
Wikipedia. (n.d.). 1-Indanone.
-
BLD Pharm. (n.d.). 15115-60-3|4-Bromo-1-indanone.
-
ChemBK. (2024). 4-bromo-2-methyl-1H-Indene.
Sources
- 1. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one | C10H9BrO | CID 5101815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-broMo-6-Methyl-2,3-dihydroinden-1-one CAS#: 876-91-5 [m.chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Lattice Energy [chemed.chem.purdue.edu]
- 8. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. who.int [who.int]
- 12. scielo.br [scielo.br]
- 13. ovid.com [ovid.com]
- 14. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. enamine.net [enamine.net]
A Technical Guide to the Potential Biological Activity of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activity of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 876-91-5). While direct biological studies on this specific compound are not extensively reported in public literature, its core structure, the indanone scaffold, is a privileged motif in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] This guide synthesizes information from related structures and its documented use as a synthetic intermediate to build a scientifically-grounded hypothesis for its potential bioactivity. We present a logical, multi-stage experimental workflow, from in silico screening to cellular assays, to systematically investigate and characterize its therapeutic potential. Detailed, field-proven protocols are provided to empower research teams to initiate an exploratory program into this promising chemical entity.
Introduction: Chemical Identity and Synthetic Precedent
Chemical Structure and Properties
This compound is a substituted indanone derivative. The indanone core consists of a benzene ring fused to a five-membered ring containing a ketone.
-
Molecular Formula: C₁₀H₉BrO[3]
-
Molecular Weight: 225.08 g/mol [3]
-
Core Scaffold: 1-Indanone
-
Key Features: The molecule possesses a reactive bromine atom on the aromatic ring, making it a versatile intermediate for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions.[4][5] The ketone functionality also offers a handle for various chemical transformations.
The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[1][2] This inherent property of the core structure is the primary rationale for investigating the biological potential of its derivatives.
Role as a Synthetic Intermediate: A Clue to Potential Activity
While direct biological data is sparse, the value of this compound is evident from its application as a foundational building block in the synthesis of more complex, biologically active molecules.[4][5] The indanone framework is a key component in compounds developed for a wide array of therapeutic areas, including:
-
Anticancer Agents: Various indanone derivatives have demonstrated antiproliferative effects against cancer cell lines.[6][7][8]
-
Neuroprotective Agents: The most prominent example is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, which is built upon an indanone moiety.[1][2][9]
-
Anti-inflammatory and Immunomodulatory Agents: The scaffold has been used to create compounds targeting conditions like multiple sclerosis and ulcerative colitis.[4][10]
-
Antiviral and Antimicrobial Agents: Studies have shown that certain indanone derivatives possess activity against viruses and bacteria.[8][11]
This consistent appearance in diverse and potent therapeutic agents strongly suggests that the indanone core itself may possess latent biological activity or, at the minimum, provides an ideal geometric and electronic foundation for effective receptor engagement. Investigating the starting material, this compound, is a logical first step in a scaffold-based drug discovery program.
A Proposed Roadmap for Biological Characterization
Given the lack of direct evidence, a systematic, multi-stage approach is required to efficiently screen for and characterize the potential biological activity of this compound. The following workflow is designed to move from broad, predictive methods to specific, mechanistic studies.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. Page loading... [guidechem.com]
- 10. Page loading... [guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a pivotal heterocyclic intermediate in contemporary drug discovery and organic synthesis. The indanone scaffold is a privileged structure found in a multitude of biologically active compounds and natural products.[1][2] The strategic introduction of a bromine atom and a methyl group onto this framework, as in the title compound, offers a versatile platform for the synthesis of complex molecular architectures. This guide will delve into the synthesis, chemical properties, reactivity, and potential applications of this compound, with a particular focus on its utility in the development of novel therapeutics.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone core, a fused bicyclic system comprising a benzene ring and a cyclopentanone ring, is a cornerstone in medicinal chemistry.[3] Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for designing molecules that can interact with high specificity with biological targets. Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][4] Furthermore, they have been investigated for the treatment of neurodegenerative conditions such as Alzheimer's disease.[1][4]
This compound, also known as 4-Bromo-6-methyl-1-indanone, is a valuable derivative that combines the foundational indanone structure with two key functional groups: a bromine atom at the 4-position and a methyl group at the 6-position. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[5] This reactivity allows for the facile introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs. The methyl group, in turn, can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO | [6] |
| Molecular Weight | 225.08 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 106-107 °C | [6] |
| CAS Number | 876-91-5 | [7][8] |
Spectroscopic Characterization:
Synthesis of this compound: A Mechanistic Approach
The synthesis of 1-indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts acylation being a cornerstone methodology.[10][11] This approach typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The synthesis of this compound can be logically approached through a two-stage process: the synthesis of a suitable precursor followed by its cyclization.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a plausible synthetic route starting from commercially available materials.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of analogous 4-bromo-1-indanones. [12] Step 1: Synthesis of 3-(3-Bromo-5-methylphenyl)propanoic Acid
This precursor can be synthesized via several routes, including the Heck reaction of 3-bromo-5-methyliodobenzene with acrylic acid, followed by reduction. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(3-Bromo-5-methylphenyl)propanoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess acylating agent under reduced pressure.
-
Friedel-Crafts Cyclization: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its bromine substituent and the ketone functionality.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position is highly amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups. This is a powerful method for building molecular complexity and is widely used in the synthesis of pharmaceutical candidates. [5]* Heck Reaction: Coupling with alkenes provides a route to substituted indanones with extended conjugation.
-
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a suitable ligand allows for the formation of C-N bonds, leading to the synthesis of amino-substituted indanones.
-
Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted indanones, which can serve as precursors for further transformations.
Caption: Key cross-coupling reactions of 4-Bromo-6-methyl-1-indanone.
Reactions of the Ketone Moiety
The carbonyl group at the 1-position can undergo a variety of standard ketone reactions, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 4-bromo-6-methyl-2,3-dihydro-1H-inden-1-ol.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a double bond at the 1-position, forming a substituted indene.
-
Aldol Condensation: Base-catalyzed condensation with aldehydes or ketones can be used to form α,β-unsaturated ketones.
Applications in Drug Discovery and Medicinal Chemistry
The 1-indanone scaffold is a key component of several approved drugs and clinical candidates. For instance, the indanone derivative donepezil is a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. [4]The versatility of this compound makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets.
Potential Therapeutic Areas:
-
Neurological Disorders: Given the precedent of indanone-based drugs for Alzheimer's, derivatives of the title compound could be explored for their potential as modulators of targets involved in neurodegeneration.
-
Oncology: Many kinase inhibitors, a major class of anticancer drugs, feature heterocyclic cores that can be accessed through intermediates like this compound. [13]The ability to functionalize the 4-position allows for the optimization of interactions within the ATP-binding pocket of kinases.
-
Inflammatory Diseases: The anti-inflammatory properties of some indanone derivatives suggest that novel compounds derived from this scaffold could be of interest for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Conclusion
This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its robust synthesis via intramolecular Friedel-Crafts acylation and the versatility of its bromine substituent for cross-coupling reactions provide a powerful platform for the generation of diverse molecular architectures. As the demand for novel therapeutics continues to grow, the importance of such well-designed and synthetically accessible intermediates will undoubtedly increase. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this valuable compound, aiming to facilitate its use in the pursuit of new scientific discoveries and the development of next-generation medicines.
References
- Organic Syntheses Procedure. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
- Błachut, D., & Wolański, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1456–1499.
-
IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Indane. Retrieved from [Link]
-
Oxford Academic. (n.d.). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Retrieved from [Link]
-
University of Arkansas. (n.d.). Natural Product Synthesis via Indium Catalyzed Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5 [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 13. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Synthesis and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure provides a valuable template for the spatial orientation of functional groups, making it a key component in a variety of biologically active molecules. Notably, the indanone moiety is present in pharmaceuticals such as donepezil, used in the treatment of Alzheimer's disease, and serves as a precursor to a range of compounds with anticancer, anti-inflammatory, and neuroprotective properties.[2] The synthesis of substituted indanones, such as 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, is therefore of significant interest to researchers in drug discovery and development. This guide provides a detailed overview of the synthesis of this specific indanone derivative, placed within the broader context of its chemical class.
First Synthesis of this compound: An Established Protocol
The synthesis commences with the precursor, 3-(2-bromo-4-methylphenyl)propanoic acid. This starting material is first converted to its more reactive acyl chloride derivative, which then undergoes an intramolecular cyclization in the presence of a Lewis acid catalyst to yield the target indanone.
Synthetic Workflow Diagram
Sources
The Indanone Core Reimagined: A Technical Guide to the Analogs and Derivatives of 4-Bromo-6-methyl-1-indanone
Introduction: The Privileged Scaffold and a Versatile Starting Point
The 1-indanone core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, making it an ideal framework for designing potent and selective ligands for a variety of biological targets.[1][2] From acetylcholinesterase inhibitors like Donepezil for the treatment of Alzheimer's disease to novel anticancer and antimicrobial agents, the indanone motif is a recurring feature in pharmacologically active molecules.[3][4]
This guide focuses on a particularly versatile, yet underexplored, member of this family: 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 876-91-5). The strategic placement of three key functional handles—a reactive aryl bromide at the C4 position, a modifiable ketone at C1, and a methyl group at C6 influencing electronic properties—makes this molecule a powerful starting point for the generation of diverse chemical libraries. We will explore the synthesis of this core scaffold and detail the principal strategies for its derivatization, providing field-proven protocols and explaining the causality behind key experimental choices.
Part 1: Synthesis of the Core Scaffold
The most common and robust method for constructing the 1-indanone skeleton is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid precursor.[3] For our target molecule, this involves the synthesis and subsequent cyclization of 3-(2-bromo-4-methylphenyl)propanoic acid.
Proposed Synthetic Pathway
Caption: High-level workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of 4-Bromo-6-methyl-1-indanone
This protocol is adapted from a validated procedure for a closely related analog, 4-bromo-2-methyl-1-indanone. The principles of acyl chloride formation followed by intramolecular Friedel-Crafts cyclization are directly applicable.
Objective: To synthesize this compound from 3-(2-bromo-4-methylphenyl)propanoic acid.
Materials:
-
3-(2-bromo-4-methylphenyl)propanoic acid (1.0 eq)[5]
-
Thionyl chloride (SOCl₂) (2.5 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-bromo-4-methylphenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add thionyl chloride (2.5 eq) dropwise at room temperature.
-
Scientist's Insight: Thionyl chloride is used in excess to drive the reaction to completion and can be easily removed under reduced pressure. The reaction produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at reflux for 2 hours or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 3-(2-bromo-4-methylphenyl)propanoyl chloride. This intermediate is typically used in the next step without further purification.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
In a separate, larger flask equipped with a dropping funnel, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Scientist's Insight: The reaction is highly exothermic. Maintaining a low temperature during the addition of the acyl chloride is crucial to prevent side reactions and the formation of regioisomeric impurities. Anhydrous conditions are critical as AlCl₃ reacts violently with water.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization to afford the pure this compound.
-
Core Scaffold Properties
| Property | Value |
| CAS Number | 876-91-5 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | C4 (Aryl Bromide), C1 (Ketone) |
Part 2: Derivatization at the C4-Position via Cross-Coupling
The aryl bromide at the C4 position is the primary gateway for introducing structural diversity. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, enabling the formation of C-C and C-N bonds under relatively mild conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is arguably the most versatile method for creating biaryl structures. It couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Representative Protocol: Synthesis of 4-phenyl-6-methyl-1-indanone
Objective: To demonstrate a typical Suzuki-Miyaura coupling for aryl-aryl bond formation at the C4 position.
Materials:
-
4-Bromo-6-methyl-1-indanone (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4-Bromo-6-methyl-1-indanone (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed solvent mixture (e.g., 4 mL of Toluene and 1 mL of water per mmol of indanone).
-
Scientist's Insight: Degassing the solvent is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), poisoning the reaction. A common method is to bubble an inert gas through the solvent for 15-20 minutes prior to use. The aqueous base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Reaction Execution: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously for 6-12 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired product.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the installation of an alkyne moiety, a valuable functional group for further transformations or as a structural element in its own right.[6][7] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Representative Protocol: Synthesis of 4-(phenylethynyl)-6-methyl-1-indanone
Materials:
-
4-Bromo-6-methyl-1-indanone (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
Methodology:
-
To a flask under an inert atmosphere, add 4-Bromo-6-methyl-1-indanone, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed Et₃N.
-
Add phenylacetylene dropwise.
-
Scientist's Insight: The amine serves as both the base and the solvent. It neutralizes the HBr formed and facilitates the catalytic cycle. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, filter the mixture to remove amine salts and concentrate the filtrate. Purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone of modern medicinal chemistry, allowing for the direct formation of C-N bonds between aryl halides and a vast array of primary or secondary amines.[8][9][10]
Representative Protocol: Synthesis of 4-(morpholino)-6-methyl-1-indanone
Materials:
-
4-Bromo-6-methyl-1-indanone (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
A suitable phosphine ligand (e.g., Xantphos or BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Methodology:
-
In an oven-dried flask under an inert atmosphere, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃.
-
Add anhydrous toluene, followed by the 4-Bromo-6-methyl-1-indanone and morpholine.
-
Scientist's Insight: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting. Strong, non-nucleophilic bases like NaOtBu are necessary to deprotonate the amine for coordination to the palladium center.
-
Heat the reaction mixture to 80-110 °C for 8-16 hours.
-
Cool, dilute with ether, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry, and concentrate. Purify by chromatography.
Part 3: Derivatization at the C1-Ketone
The ketone functionality offers a second major point for diversification, allowing for the introduction of new stereocenters and polar functional groups that can significantly impact solubility and biological activity.
Nucleophilic Addition: Grignard Reaction
Addition of organometallic reagents like Grignard reagents converts the planar ketone into a tertiary alcohol, introducing a new carbon substituent and a chiral center.[4][11][12]
Representative Protocol: Synthesis of 4-Bromo-1,6-dimethyl-1-indanol
Materials:
-
4-Bromo-6-methyl-1-indanone (1.0 eq)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in ether) (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Saturated ammonium chloride (NH₄Cl) solution
Methodology:
-
In an oven-dried flask under an inert atmosphere, dissolve 4-Bromo-6-methyl-1-indanone in anhydrous ether.
-
Cool the solution to 0 °C.
-
Add the MeMgBr solution dropwise.
-
Scientist's Insight: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents are essential. The reaction is exothermic and addition should be controlled.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.
Reductive Amination
This powerful one-pot reaction transforms the ketone into a primary, secondary, or tertiary amine. It proceeds via the in situ formation of an imine, which is then reduced.[13][14][15]
Representative Protocol: Synthesis of N-benzyl-4-bromo-6-methyl-indan-1-amine
Materials:
-
4-Bromo-6-methyl-1-indanone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
Methodology:
-
In a flask, dissolve 4-Bromo-6-methyl-1-indanone and benzylamine in DCE.
-
Add a catalytic amount of acetic acid to promote imine formation.
-
Stir for 30 minutes, then add NaBH(OAc)₃ in one portion.
-
Scientist's Insight: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for reductive aminations. It is less sensitive to acidic conditions, allowing the one-pot procedure to proceed efficiently. It selectively reduces the iminium ion in the presence of the starting ketone.
-
Stir at room temperature for 12-24 hours.
-
Quench with saturated sodium bicarbonate solution and extract with DCM.
-
Wash, dry, and concentrate the organic layers. Purify by chromatography.
Part 4: Biological Significance and Structure-Activity Relationships (SAR)
Derivatives of the indanone scaffold have shown a remarkable breadth of biological activities. While specific data for analogs of 4-Bromo-6-methyl-1-indanone are scarce, we can infer valuable SAR insights from related series.
Caption: Structure-Activity Relationship (SAR) map for the indanone core.
-
Anticholinesterase Activity (Alzheimer's Disease): Many potent inhibitors, inspired by Donepezil, feature an arylidene moiety at the C2 position and a substituent on the aromatic ring (often at C5 or C6) that interacts with the peripheral anionic site of the enzyme.[3][16] The ketone at C1 is often a key hydrogen bond acceptor.
-
Anticancer Activity: Arylidene indanones, acting as rigid chalcone analogs, have shown potent tubulin polymerization inhibitory activity.[17] Large, electron-rich aromatic groups introduced at the C4 or C5 position often enhance cytotoxicity.
-
Antimicrobial Activity: Various substitutions on the indanone ring have led to compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[18]
The 4-Bromo-6-methyl-1-indanone scaffold is perfectly poised for exploring these therapeutic areas. The C6-methyl group provides a lipophilic anchor and electronic influence, while the C4-bromo position allows for the systematic introduction of diverse aryl, heteroaryl, alkyne, and amino groups to probe the binding pockets of various targets. Modifications at the C1-ketone can then be used to fine-tune physicochemical properties and introduce key hydrogen bonding interactions.
Conclusion
This compound is a high-potential starting material for medicinal chemistry and drug discovery programs. Its synthesis is achievable through established chemical principles, and its strategically placed functional groups offer three distinct vectors for diversification. By employing robust and versatile reactions such as palladium-catalyzed cross-couplings and ketone modifications, researchers can rapidly generate libraries of novel indanone derivatives. The proven track record of the indanone scaffold across multiple therapeutic areas provides a strong rationale for the exploration of these new analogs in the search for the next generation of potent and selective therapeutics.
References
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. Available from: [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. Available from: [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. Available from: [Link]
-
Ahmad, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity, e202300075. Available from: [Link]
-
Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33931-33959. Available from: [Link]
-
Chakraborty, S., et al. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 16(24), 3855-3862. Available from: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). 1. Grignard Reaction. UW-Madison Chemistry. Available from: [Link]
-
Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. Available from: [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
-
Zhang, W., et al. (2022). Mechanism-Guided Computational Design of ω‐Transaminase by Reprograming of High‐Energy‐Barrier Steps. Angewandte Chemie. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available from: [Link]
-
University of Massachusetts Boston. (n.d.). 14 Formation and reaction of a Grignard reagent. UMass Boston. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2... ResearchGate. Available from: [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Bromo-4-methylphenyl)propanoic acid. PubChem. Available from: [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Available from: [Link]
-
LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available from: [Link]
-
LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ResearchGate. Available from: [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4991. Available from: [Link]
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. 3-(2-Bromo-4-methylphenyl)propanoic acid | C10H11BrO2 | CID 53403897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 17. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one as a Versatile Synthetic Intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one.
Abstract
The indanone scaffold is a privileged structural motif frequently found in a multitude of natural products and pharmacologically active molecules.[1] Derivatives of 1-indanone are particularly valuable in medicinal chemistry, serving as key building blocks for drugs targeting conditions like Alzheimer's disease and cancer.[2][3] This guide focuses on this compound (CAS No. 876-91-5), a highly functionalized intermediate whose strategic placement of a bromine atom, a methyl group, and a ketone moiety offers a rich platform for complex molecular engineering. We will explore its core reactivity and provide detailed, field-proven protocols for its application in key synthetic transformations, with a primary focus on palladium-catalyzed cross-coupling reactions.
Compound Profile and Physicochemical Properties
This compound is a solid at room temperature. Its true value lies in its structural features: a reactive aryl bromide ideal for cross-coupling, a ketone for classical carbonyl chemistry, and adjacent benzylic protons that can be functionalized.
| Property | Value |
| CAS Number | 876-91-5[4] |
| Molecular Formula | C₁₀H₉BrO[4] |
| Molecular Weight | 225.08 g/mol [4] |
| Synonyms | 4-Bromo-6-methyl-1-indanone[4] |
| Typical Appearance | Off-white to light brown solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Core Reactivity and Synthetic Potential
The synthetic utility of 4-Bromo-6-methyl-1-indanone stems from three primary reactive zones on the molecule, making it a trifunctional building block for divergent synthesis strategies.
Caption: Key reactive sites on the 4-Bromo-6-methyl-1-indanone scaffold.
The bromine atom at the C4 position is the most versatile handle, making the molecule an ideal substrate for palladium-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.[5][6]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing complex molecular architectures.[7][8] 4-Bromo-6-methyl-1-indanone is an excellent substrate for these transformations.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the aryl bromide with a wide range of boronic acids or esters.[2] This reaction is fundamental for building the bi-aryl scaffolds prevalent in many pharmaceutical agents.[9]
Protocol: Synthesis of 4-Aryl-6-methyl-2,3-dihydro-1H-inden-1-one Derivatives
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-6-methyl-1-indanone (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically sodium carbonate (Na₂CO₃, 2.5 eq.).
-
Scientist's Note: The choice of catalyst and ligand is critical. For less reactive boronic acids, more active catalysts like Pd(dppf)Cl₂ may be required. The base is essential for the transmetalation step of the catalytic cycle.[7]
-
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1). The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.
-
Scientist's Note: Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for 30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Representative Data
| Coupling Partner (ArB(OH)₂) | Catalyst | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 88 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | 75 |
The Sonogashira coupling provides a direct route to conjugate terminal alkynes with aryl halides, creating structures important in materials science and as precursors for more complex heterocyclic systems.[9]
Protocol: Synthesis of 4-Alkynyl-6-methyl-2,3-dihydro-1H-inden-1-one Derivatives
-
Reagent Preparation: To a flame-dried Schlenk flask, add 4-Bromo-6-methyl-1-indanone (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).
-
Scientist's Note: This is a copper co-catalyzed reaction. CuI is crucial for the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center. The reaction is highly sensitive to oxygen.
-
-
Solvent and Reagent Addition: Dissolve the solids in a mixture of degassed anhydrous toluene and triethylamine (Et₃N, 5:1). The triethylamine acts as both the base and a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq.) dropwise to the mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion.
-
Monitoring & Work-up: Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and proceed with a standard aqueous work-up as described in the Suzuki protocol.
-
Purification: Purify the product via flash column chromatography.
Functionalization of the Ketone Moiety
Beyond cross-coupling, the ketone at the C1 position provides a gateway to a different set of derivatives, allowing for the construction of spirocyclic systems or the introduction of new stereocenters.[1]
This protocol demonstrates the conversion of the ketone to an amine, a common functional group in bioactive molecules.
Protocol: Synthesis of 4-Bromo-N-aryl-6-methyl-2,3-dihydro-1H-inden-1-amine
-
Imine Formation: In a round-bottom flask, dissolve 4-Bromo-6-methyl-1-indanone (1.0 eq.) and a primary amine (e.g., aniline, 1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 eq.).
-
Reduction: After stirring for 1 hour at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Scientist's Note: NaBH(OAc)₃ is a preferred reagent for reductive amination as it is selective for the protonated imine intermediate and tolerant of mildly acidic conditions, minimizing side reactions.
-
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography to yield the desired secondary amine.
Conclusion
This compound is a powerful and versatile intermediate. Its strategically positioned reactive handles allow for sequential, regioselective modifications. The protocols outlined herein for palladium-catalyzed cross-coupling and ketone functionalization provide robust starting points for the synthesis of diverse and complex molecular libraries, underscoring its value in pharmaceutical discovery, agrochemicals, and materials science.[10]
References
- The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Vertex AI Search.
- 4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery. Vertex AI Search.
- (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate. ResearchGate.
- 4-Bromo-1-indanone synthesis - ChemicalBook. ChemicalBook.
- Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Vertex AI Search.
- 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one synthesis - ChemicalBook. ChemicalBook.
- 4-Bromo-2-methyl-1-indanone synthesis - ChemicalBook. ChemicalBook.
- How to synthesize 4-Bromo-1-indanone? - FAQ - Guidechem. Guidechem.
- This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech.
- This compound - Sunway Pharm Ltd. Sunway Pharm Ltd.
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. National Institutes of Health.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. National Institutes of Health.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Cross Coupling Reactions - YouTube. YouTube.
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Application Note: Synthetic Strategies and Experimental Protocols for the Functionalization of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its rigid indanone scaffold is a common feature in various biologically active molecules. The strategic placement of a reactive aryl bromide and a ketone functional group allows for selective, stepwise modifications, making it an ideal starting material for constructing diverse chemical libraries. Notably, related indanone cores are being explored in the development of novel kinase inhibitors, where precise functionalization is key to achieving potency and selectivity.[1][2]
This guide provides a detailed overview of the reactivity of this compound and offers robust, field-proven protocols for its synthetic transformation. The methodologies described herein are designed to be both reliable and informative, explaining the causality behind experimental choices to empower researchers to adapt and innovate.
Physicochemical Properties & Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromo-6-methyl-1-indanone | [3] |
| Molecular Formula | C₁₀H₉BrO | [3] |
| Molecular Weight | 225.08 g/mol | [3][4] |
| Appearance | White to yellow solid | [3][5] |
| Melting Point | 106-107 °C | [3] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.
-
Hazard Statements:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7][8] Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
Core Reactivity Analysis
The synthetic utility of this molecule stems from two distinct and orthogonally reactive sites: the aryl bromide at the C4 position and the ketone at the C1 position.
-
Aryl Bromide (C4-Br): The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful method for introducing diverse substituents onto the aromatic ring. The reactivity of aryl bromides in such couplings is generally high, falling between the more reactive aryl iodides and the less reactive aryl chlorides.[9]
-
Ketone (C1=O): The carbonyl group is a classic electrophilic site. It is susceptible to nucleophilic attack by a wide range of reagents, including organometallics (e.g., Grignard reagents), hydrides, and amines.[10][11] These reactions typically result in the formation of alcohols or imines, respectively, fundamentally altering the core scaffold.
This dual reactivity allows for a planned synthetic sequence. For instance, one could first perform a cross-coupling reaction on the aryl bromide under conditions that do not affect the ketone, followed by a subsequent transformation of the carbonyl group.
Experimental Protocols
The following protocols are presented as detailed, self-validating methodologies for key transformations. They include in-process controls (IPCs) and expert insights into critical parameters.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle: This protocol describes the palladium-catalyzed coupling of the aryl bromide with a boronic acid to form a new biaryl structure. The reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] We use Pd(dppf)Cl₂ as it is an air-stable and highly effective precatalyst for this type of transformation.[7]
Workflow Visualization:
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 225 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture (5 mL) via syringe. Stir the suspension for 10 minutes at room temperature. Insight: A small amount of water is often beneficial for the Suzuki coupling, aiding in the dissolution of the base and facilitating the transmetalation step.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
In-Process Control (IPC): After 1 hour, and at subsequent hourly intervals, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Principle: This protocol facilitates the synthesis of an arylamine by coupling the aryl bromide with a primary or secondary amine. The choice of ligand is critical for this reaction's success; bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition.[5] We specify the use of a modern, highly active catalyst system.
Materials & Equipment:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous
-
Glovebox or Schlenk line techniques are highly recommended.
Step-by-Step Methodology:
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.6 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Reagent Addition (in a glovebox): Add this compound (225 mg, 1.0 mmol) and anhydrous toluene (5 mL).
-
Nucleophile Addition: Add the amine (e.g., morpholine, 105 µL, 1.2 mmol). Seal the vial tightly with a screw cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously. Insight: NaOt-Bu is a very strong, non-nucleophilic base required to deprotonate the amine (or the N-H-Pd complex) to facilitate the catalytic cycle.[13] It is also highly hygroscopic, making an inert atmosphere essential.
-
In-Process Control (IPC): Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the arylamine product by appropriate analytical methods (NMR, MS).
Protocol 3: Grignard Reaction for Ketone Functionalization
Principle: This protocol details the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the ketone, forming a tertiary alcohol upon acidic work-up.[14] This reaction is highly sensitive to water and protic solvents, which will rapidly quench the Grignard reagent.[15][16] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
Reactivity & Workflow Diagram:
Caption: Key reaction pathways for this compound.
Materials & Equipment:
-
This compound (1.0 eq)
-
Methylmagnesium bromide solution (MeMgBr, 3.0 M in diethyl ether, 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Flame-dried round-bottom flask, magnetic stirrer, ice bath, inert gas line, syringes
Step-by-Step Methodology:
-
Vessel Preparation: Place a magnetic stir bar into a round-bottom flask and flame-dry it under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Substrate Addition: Add this compound (225 mg, 1.0 mmol) to the flask and dissolve it in anhydrous THF (10 mL).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the MeMgBr solution (0.5 mL, 1.5 mmol) dropwise via syringe over 10 minutes. Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and prevent side reactions.
-
Reaction & IPC: Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly add saturated aqueous NH₄Cl solution (10 mL) to the flask while it is still in the ice bath to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Causality: Quenching with a weak acid like NH₄Cl is preferred over strong acids to avoid potential side reactions with the newly formed tertiary alcohol.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Add water (10 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography if necessary.
-
Characterization: Analyze the final tertiary alcohol product by NMR and MS.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [Link]
-
Suzuki Reaction. Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Nucleophilic Addition. Wikipedia. [Link]
-
Screening of palladium catalysts for the Suzuki coupling. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. National Institutes of Health (NIH). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
(IUCr) Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. International Union of Crystallography. [Link]
-
Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. ResearchGate. [Link]
-
Reactions of Grignard Reagents. Chemistry LibreTexts. [Link]
-
"Grignard Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library. [Link]
-
Why do Carbonyl Compounds Undergo Nucleophilic Addition?. BYJU'S. [Link]
-
4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. PubChem. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
The Nucleophilic Addition Reactions of Aldehydes & Ketones. Study.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. leah4sci.com [leah4sci.com]
- 16. softbeam.net:8080 [softbeam.net:8080]
Application Note & Protocol: A Scalable Synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Abstract
The 1-indanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including those for neurodegenerative diseases like Alzheimer's.[1][2] This document provides a detailed, scalable protocol for the synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a key substituted indanone intermediate. The synthesis is based on the robust and widely employed intramolecular Friedel-Crafts acylation.[3] This guide explains the causal chemistry behind the protocol, outlines critical safety procedures for large-scale production, and presents a self-validating workflow designed for reproducibility and high yield.
Introduction & Synthesis Strategy
Substituted indanones are valuable precursors for a wide range of biologically active compounds and complex molecular architectures.[4][5] The target molecule, this compound, provides multiple functional handles for further chemical modification, making it a highly strategic intermediate in drug discovery pipelines.
The synthesis strategy hinges on a classical and industrially proven method: the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[1] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the fused ring system. The overall process is divided into two primary stages:
-
Acyl Chloride Formation: The precursor, 3-(3-bromo-5-methylphenyl)propanoic acid, is activated by conversion to its corresponding acyl chloride. This step is critical as the acyl chloride is a significantly more potent electrophile than the carboxylic acid, a necessary condition for the subsequent cyclization.
-
Intramolecular Cyclization: The highly reactive acyl chloride undergoes a Lewis acid-catalyzed intramolecular electrophilic aromatic substitution to form the five-membered ketone ring, yielding the target indanone.
This protocol is designed for scalability, with specific attention given to reagent selection, reaction parameter control, and safety considerations pertinent to larger batch sizes.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the target indanone.
Detailed Synthesis Protocol
This protocol is based on a hypothetical 100 g scale of the final product. Quantities should be adjusted proportionally for different scales.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (Molar Equiv.) | Notes |
| 3-(3-bromo-5-methylphenyl)propanoic acid | N/A | 243.09 g/mol | 1.0 eq (113.1 g) | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.5 eq (69.6 g, 42.7 mL) | Use freshly distilled for best results. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ~1.5 L | Must be anhydrous. Use from a solvent purification system or over molecular sieves. |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 g/mol | 1.2 eq (74.1 g) | Highly hygroscopic. Weigh quickly in a dry environment.[6] |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 g/mol | As needed | For work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | As needed | For washing/neutralization. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | As needed | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying organic phase. |
Step-by-Step Procedure
PART A: Acyl Chloride Formation
-
Reaction Setup: Assemble a 2 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gas). Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Reagent Addition: To the flask, add 3-(3-bromo-5-methylphenyl)propanoic acid (113.1 g, 0.465 mol) and anhydrous dichloromethane (500 mL).
-
Acylating Agent: Slowly add thionyl chloride (42.7 mL, 0.698 mol) to the stirred suspension at room temperature using a dropping funnel over 20-30 minutes. The reaction will begin to evolve gas.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-(3-bromo-5-methylphenyl)propanoyl chloride is a yellow-to-brown oil and is used directly in the next step without further purification.
PART B: Intramolecular Friedel-Crafts Cyclization
-
Lewis Acid Setup: In a separate 3 L multi-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a suspension of anhydrous aluminum chloride (74.1 g, 0.556 mol) in anhydrous dichloromethane (1 L) under an inert atmosphere.[6]
-
Cooling: Cool the AlCl₃ suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in anhydrous dichloromethane (250 mL) and add it to the dropping funnel. Add this solution dropwise to the cold, stirred AlCl₃ suspension over 1-1.5 hours. Crucial: Maintain the internal temperature below 10 °C throughout the addition, as the reaction is highly exothermic.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction for completion by TLC or GC-MS.
PART C: Work-up and Purification
-
Quenching: Prepare a large beaker or vessel containing a vigorously stirred mixture of crushed ice (approx. 2 kg) and 1M HCl (500 mL). Perform this step in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the ice. This process is extremely exothermic and will release a significant amount of HCl gas.[6]
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 250 mL).
-
Washing: Combine all organic layers. Wash sequentially with 1M HCl (2 x 300 mL), water (2 x 300 mL), saturated sodium bicarbonate solution (2 x 300 mL, watch for gas evolution), and finally with brine (1 x 300 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If necessary, column chromatography on silica gel can be performed for higher purity.
-
Final Product: Dry the purified solid in a vacuum oven at 30-40 °C. The expected yield of this compound is typically in the range of 80-90%.
Mechanism & Scientific Rationale
The core of this synthesis is the intramolecular Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1]
Reaction Mechanism
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride reacts violently and exothermically with water, producing corrosive HCl gas and deactivating the catalyst.[6] Maintaining strictly anhydrous conditions is paramount for safety and reaction success.
-
Choice of Lewis Acid: AlCl₃ is a strong, cost-effective Lewis acid, making it ideal for large-scale industrial synthesis.
-
Temperature Control: The initial formation of the acyl chloride-AlCl₃ complex and the subsequent cyclization are highly exothermic. Low-temperature addition prevents uncontrolled reaction rates and the formation of undesired polymeric byproducts.[7]
-
Aqueous Work-up: The work-up with ice/acid serves two purposes: it safely quenches the reactive AlCl₃ and hydrolyzes the aluminum-ketone complex, liberating the final product for extraction.[7]
Safety & Hazard Management
Adherence to strict safety protocols is non-negotiable, especially at scale.
-
Aluminum Chloride (Anhydrous):
-
Hazards: Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and corrosive HCl gas. Inhalation of dust is corrosive to the respiratory tract.
-
Handling: Always handle in a fume hood or glove box.[6] Wear safety glasses, a face shield, impervious gloves (e.g., nitrile), and a fire-retardant lab coat.[6][8] Keep the work area dry and ensure a Class D fire extinguisher and dry sand are immediately available.[6]
-
Spills: DO NOT USE WATER.[6] Cover the spill with a generous amount of dry sand, scoop with spark-resistant tools, and place in a designated container for hazardous waste disposal.[6]
-
-
Thionyl Chloride:
-
Hazards: Highly toxic, corrosive, and a lachrymator. Reacts with water to release toxic HCl and SO₂ gases.
-
Handling: Must be handled exclusively in a well-ventilated fume hood. Use appropriate PPE, including gloves and eye protection.
-
-
Chlorinated Solvents (DCM):
-
Hazards: Potential carcinogen and toxic upon inhalation and skin contact.
-
Handling: Use in a well-ventilated area and minimize exposure. All waste must be collected in designated halogenated solvent waste containers.
-
-
Quenching Procedure:
-
This is the most hazardous step of the work-up. The rapid addition of the reaction mixture to water can cause violent boiling and splashing of corrosive acid. Always add the reaction mixture slowly to a large excess of ice/water with efficient stirring.
-
References
-
Princeton University Environmental Health & Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Oliverio, M., Nardi, M., Costanzo, P., Cariati, L., Cravotto, G., Giofrè, S. V., & Procopio, A. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5599-5610. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. Retrieved from [Link]
-
Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Retrieved from [Link]
-
Carolina Biological Supply Company. (n.d.). Safety Data Sheet: Aluminum Chloride, 0.1 Molar Solution. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Uses of 3-(4-Methylphenyl)propanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of substituted indanones, and their use.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
CCS Chemistry. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-(4-Methylphenyl)propionic acid. Retrieved from [Link]
-
Stenutz. (n.d.). 3-phenyl-3-(4-methylphenyl)propanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Retrieved from [Link]
-
South African Journal of Chemistry. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
Turkish Journal of Chemistry. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-Bromo-1-(2-bromo-2,3-dihydro-1-methyl-1H-inden-2-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid. Retrieved from [Link]
-
Bräse Research Group, KIT. (n.d.). Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Retrieved from [Link]
-
SciELO South Africa. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
Application Notes and Protocols: High-Purity Purification of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of various biologically active molecules and advanced materials. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the desired properties of the final products. This document provides detailed protocols for the purification of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The methodologies described herein are based on established principles of organic chemistry and are designed to yield high-purity material suitable for the most demanding applications.
Compound Profile:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO | |
| Molecular Weight | 225.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 106-107 °C | |
| CAS Number | 876-91-5 |
Purification Strategies
The two most effective and widely applicable techniques for the purification of this compound are flash column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities present, as well as the desired final purity and yield.
Section 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase.[1] For this compound, which possesses moderate polarity, silica gel is an excellent choice for the stationary phase.
Principle
The separation is achieved by eluting the crude mixture through a column packed with silica gel. Compounds with higher polarity will have stronger interactions with the polar silica gel and will thus move down the column more slowly than less polar compounds. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted and collected in separate fractions.
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Detailed Protocol
1.3.1. Thin-Layer Chromatography (TLC) Analysis:
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. This will allow for the effective separation of the target compound from any impurities.[2]
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): Start with a mixture of hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate). Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots.
1.3.2. Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add another layer of sand (approximately 0.5 cm) on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial eluent through it until the silica gel is fully settled and the column is clear.
1.3.3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
1.3.4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is necessary (as determined by TLC), gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
1.3.5. Isolation of the Pure Compound:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and assess the purity by melting point analysis and spectroscopic methods (e.g., NMR).
Section 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[2]
Principle
The principle of recrystallization is based on the fact that most solids are more soluble in a hot solvent than in a cold one. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.
Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
Detailed Protocol
2.3.1. Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound well at its boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
For this compound, a polar protic solvent like ethanol or a mixed solvent system such as ethanol/water is a good starting point. Aromatic compounds are often recrystallized from alcohols.[3]
Solvent Suitability:
| Solvent | Suitability for Recrystallization | Rationale |
| Ethanol | Good | The compound is likely to have good solubility at elevated temperatures and lower solubility when cold. |
| Methanol | Good | Similar properties to ethanol, may offer a different solubility profile. |
| Isopropanol | Good | Another alcohol that can be effective. |
| Ethyl Acetate/Hexane | Good (Mixed System) | Ethyl acetate acts as the "good" solvent, while hexane acts as the "anti-solvent" to induce crystallization. |
| Water | Poor (as a single solvent) | The compound is expected to have low solubility in water. However, it can be used as an anti-solvent with a miscible organic solvent like ethanol. |
2.3.2. Recrystallization Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this process.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (106-107 °C) is indicative of high purity.
Quality Control and Troubleshooting
| Issue | Possible Cause | Solution |
| Low Recovery in Recrystallization | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; pre-heat the filtration apparatus. |
| Oiling Out during Recrystallization | The compound's melting point is lower than the boiling point of the solvent, and it comes out of solution as a liquid. | Use a lower boiling point solvent or a mixed solvent system. |
| Poor Separation in Chromatography | Incorrect solvent system; column overloading. | Optimize the eluent using TLC; use a larger column or less sample. |
| Compound Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
Conclusion
The purification of this compound to a high degree of purity is readily achievable using either flash column chromatography or recrystallization. The choice of method will be dictated by the specific impurities present and the scale of the purification. By following the detailed protocols outlined in these application notes, researchers can consistently obtain high-quality material for their synthetic needs.
References
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
Sources
Application and Protocol Guide for the Analytical Determination of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Abstract: This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative analysis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust starting points for method development and validation. The guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, explaining the scientific principles behind each technique and the rationale for specific experimental parameters.
Introduction to this compound
This compound is a brominated derivative of methyl indanone. Its structural features, including a halogenated aromatic ring and a ketone functional group, make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO | [1] |
| Molecular Weight | 225.08 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 106-107°C | [1] |
| IUPAC Name | 4-bromo-6-methyl-2,3-dihydroinden-1-one | [1] |
| Synonyms | 4-Bromo-6-methyl-1-indanone, 1H-Inden-1-one, 4-bromo-2,3-dihydro-6-methyl- | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity and aromaticity, this compound is well-suited for this technique.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a sample of this compound.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Reference standard of this compound (≥98% purity)
-
Sample for analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations of 0.1, 0.05, and 0.01 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (4.6 x 250 mm, 5 µm) | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water | A good starting point for achieving adequate retention. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detector Wavelength | 254 nm | A common wavelength for aromatic compounds. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any impurities. |
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method.
-
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated in the gas phase based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which acts as a "molecular fingerprint." Given its melting point of 106-107°C, this compound is sufficiently volatile for GC analysis.
Experimental Protocol: GC-MS
Objective: To confirm the identity of this compound and identify any volatile impurities.
Materials:
-
GC-grade dichloromethane or ethyl acetate
-
Reference standard of this compound
-
Sample for analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the reference standard and the sample in dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | A versatile, low-polarity column suitable for a wide range of compounds. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading. |
| Injection Volume | 1 µL | Standard for capillary GC. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min | A general-purpose program to separate compounds with varying boiling points. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230°C | Standard for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-450 | Covers the molecular ion and expected fragments. |
-
Analysis:
-
Inject the sample solution.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with the library data or the spectrum of the reference standard for confirmation.
-
Analyze other peaks for potential impurities and tentatively identify them using the mass spectral library.
-
Caption: GC-MS workflow for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Materials:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
Sample for analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters (400 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2-5 seconds |
| Number of Scans | 16 | 1024 or more |
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to their respective positions in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the different carbon atoms. The carbonyl carbon is expected at a low field (downfield), while the methyl carbon will be at a high field (upfield)[3].
-
Expected ¹H NMR Spectral Features:
-
A singlet for the methyl group protons.
-
Two aromatic protons, likely appearing as singlets or narrow doublets depending on long-range coupling.
-
Two methylene groups in the five-membered ring, which will appear as triplets or more complex multiplets due to coupling with each other.
References
-
PubChem. 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. Available from: [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link]
Sources
Application Notes and Protocols for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one in Materials Science
Introduction: The Strategic Value of a Functionalized Indanone Core
In the landscape of advanced materials, the indanone scaffold has emerged as a privileged structure, finding utility in pharmaceuticals, natural products, and, increasingly, in the realm of organic functional materials such as dyes, fluorophores, and components for Organic Light-Emitting Diodes (OLEDs).[1] The subject of this guide, 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, is a particularly valuable building block. Its structure combines the rigid, planar indanone core—beneficial for molecular packing and electronic communication—with a strategically placed, reactive bromine atom. This bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions to construct complex, functional molecules.[2]
This document provides researchers, materials scientists, and professionals in drug development with a comprehensive guide to the application of this compound. We will delve into its role as a precursor for organic semiconductors and detail field-proven protocols for its functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices will be explained to provide a deeper understanding of the synthetic transformations.
Core Properties and Synthesis
Before exploring its applications, it is essential to understand the fundamental characteristics and synthesis of this compound.
| Property | Value |
| CAS Number | 876-91-5 |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol |
| Appearance | White to yellow solid |
| Storage | Sealed in a dry environment at room temperature |
The synthesis of this compound is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-Bromo-4-methyl-phenyl)-propionic acid. This reaction efficiently constructs the bicyclic indanone system.
Application I: Synthesis of π-Conjugated Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and tolerance of a wide range of functional groups.[3] For this compound, this reaction is the gateway to creating extended π-conjugated systems by forming new carbon-carbon bonds. Such materials are the bedrock of organic electronics, including OLEDs and organic photovoltaics (OPVs).
The indanone moiety can act as an electron-accepting unit, and by coupling it with various aryl or heteroaryl boronic acids (or their esters), the electronic properties of the resulting molecule can be finely tuned. For instance, coupling with electron-rich aromatic systems can lead to molecules with tailored HOMO-LUMO gaps, a critical parameter in the design of organic semiconductors.[4]
Experimental Protocol: One-Pot Borylation and Suzuki-Miyaura Coupling
This protocol is adapted from a highly efficient method for the synthesis of bi-aryl scaffolds and is particularly well-suited for aryl bromides like this compound.[3]
Objective: To synthesize a 4-aryl-6-methyl-2,3-dihydro-1H-inden-1-one derivative.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl boronic acid or aryl halide (for the second coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Deionized water
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Diagrammatic Workflow:
Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a nitrogen-flushed Schlenk flask, combine this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
In-situ Borylation: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction for the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This step forms the boronic ester of the indanone in situ.
-
Suzuki Coupling: Once the borylation is complete, add the aryl halide (1.2 mmol) and a solution of potassium carbonate (2.0 mmol) in deionized water (2 mL) to the reaction mixture.
-
Reaction Progression: Continue heating at 90 °C and monitor the progress of the cross-coupling reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Synthesis of Hole-Transporting Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial linkage in many materials for organic electronics, particularly hole-transporting materials (HTMs) used in OLEDs and perovskite solar cells.[5][6] By coupling this compound with various primary or secondary amines, novel HTMs can be synthesized. The indanone core can contribute to the thermal stability and morphological properties of the final material.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-6-methyl-2,3-dihydro-1H-inden-1-one derivative.
Materials:
-
This compound
-
A primary or secondary amine (e.g., carbazole, diphenylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, LiHMDS)
-
Anhydrous toluene or dioxane
Diagrammatic Reaction Scheme:
Buchwald-Hartwig Amination Scheme.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.036 mmol), and the base (1.4 mmol).
-
Reactant Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
-
Characterization: Analyze the final product using NMR and mass spectrometry.
Application III: Synthesis of Conjugated Polymers via Sonogashira Coupling
The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is invaluable for the synthesis of conjugated polymers and molecular wires.[7][8] These materials are of great interest for applications in organic field-effect transistors (OFETs) and sensors. The rigid indanone unit can be incorporated into a polymer backbone to enhance planarity and intermolecular interactions, which are crucial for efficient charge transport.
Experimental Protocol: Sonogashira Coupling
Objective: To synthesize a 4-alkynyl-6-methyl-2,3-dihydro-1H-inden-1-one derivative.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL), add Pd(PPh₃)₄ (0.02 mmol) and CuI (0.04 mmol).
-
Base Addition: Add triethylamine (2.5 mmol) and degas the mixture with nitrogen for 15 minutes.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.
-
Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the synthesis of advanced organic materials. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide a robust starting point for researchers to create a diverse array of functional molecules. The ability to readily introduce various aryl, amino, and alkynyl groups onto the indanone core opens up vast possibilities for tuning the optoelectronic and physical properties of the resulting materials. Future research in this area will likely focus on the incorporation of this building block into novel non-fullerene acceptors for organic solar cells, emissive materials for OLEDs, and the development of new sensory materials.
References
- Vertex AI Search. (2026).
-
MDPI. (2022). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. [Link]
-
National Institutes of Health. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
PubMed Central. (2022). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. [Link]
- ResearchGate. (2020). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
- Benchchem. (2025). Application Notes and Protocols: Use of 2-Indanone in Polymer Chemistry.
- Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- The Royal Society of Chemistry. (2015).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- IRIS. (n.d.).
-
Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]
-
National Institutes of Health. (2018). Synthesis of 1-indanones with a broad range of biological activity. [Link]
- ResearchGate. (2014). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
-
National Institutes of Health. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. [Link]
-
EurekAlert!. (2023). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. [Link]
- ResearchGate. (2019). Synthesis of spiro[fluorene-9,9′-xanthene] derivatives and their application as hole-transporting materials for organic light-emitting devices.
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
reaction mechanism of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one in cross-coupling
An In-Depth Guide to the Cross-Coupling Reactions of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Mechanisms, Protocols, and Applications
Introduction: The Versatility of the Indanone Scaffold
The this compound scaffold is a crucial building block in the fields of medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for designing potent and selective kinase inhibitors, receptor antagonists, and novel organic materials.[1][2] The strategic placement of a bromine atom at the 4-position offers a versatile handle for synthetic diversification through transition metal-catalyzed cross-coupling reactions. These reactions are indispensable tools for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and functional group tolerance.[3][4]
This guide provides a comprehensive overview of the key cross-coupling reactions involving this compound, with a focus on the underlying reaction mechanisms and detailed, field-proven experimental protocols for researchers in drug discovery and chemical synthesis.
Pillar 1: General Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting.[3][4][5] The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.
The three core steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indanone, forming a square planar Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[6]
-
Transmetalation (for Suzuki/Sonogashira) or Association/Deprotonation (for Buchwald-Hartwig/Heck): In this step, the second coupling partner is delivered to the palladium center. For Suzuki reactions, an organoboron species transfers its organic group. For Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7][8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures and functionalized aromatic cores.[6][9][10] It involves the coupling of the bromo-indanone with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.[10]
Mechanism Deep Dive
The reaction follows the general catalytic cycle. The crucial transmetalation step requires activation of the boronic acid by a base (e.g., carbonate, phosphate) to form a more nucleophilic borate species, which facilitates the transfer of the organic group to the palladium center.[8][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes & Protocol
Rationale: The choice of catalyst, ligand, and base is critical for success. Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.[5] For aryl bromides, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective, pre-formed Pd(0) catalyst.[11] A base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid for transmetalation.[11] A mixture of toluene and water is often used as the solvent system to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki Coupling of 4-Bromo-6-methyl-indenone with Phenylboronic Acid
| Reagent/Parameter | Amount/Value | Molar Equiv. | Notes |
| 4-Bromo-6-methyl-indenone | 225 mg | 1.0 | Substrate |
| Phenylboronic Acid | 146 mg | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg | 0.05 | Catalyst |
| Sodium Carbonate (2M aq.) | 2.0 mL | 4.0 | Base |
| Toluene | 8.0 mL | - | Solvent |
| Temperature | 90 °C | - | Reaction Condition |
| Time | 12 h | - | Reaction Duration |
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent/Base Addition: Add toluene (8.0 mL) followed by the 2M aqueous solution of sodium carbonate (2.0 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 4-phenyl-6-methyl-2,3-dihydro-1H-inden-1-one.
Pillar 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[12][13] This palladium-catalyzed reaction couples the bromo-indanone with a primary or secondary amine, a transformation that is often challenging using classical methods.[7][12]
Mechanism Deep Dive
After the initial oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination yields the desired C-N bond and regenerates the Pd(0) catalyst.[7] The choice of phosphine ligand is critical, with bulky, electron-rich ligands often accelerating the reductive elimination step.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Application Notes & Protocol
Rationale: This reaction requires a strong base, such as sodium tert-butoxide (NaOtBu), which is capable of deprotonating the amine but is not nucleophilic enough to compete in the reaction. A combination of a palladium precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a specialized bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP) is typically employed to achieve high yields and broad substrate scope.[12] Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Amount/Value | Molar Equiv. | Notes |
| 4-Bromo-6-methyl-indenone | 225 mg | 1.0 | Substrate |
| Morpholine | 105 µL | 1.2 | Coupling Partner |
| Pd₂(dba)₃ | 18 mg | 0.02 | Pre-catalyst |
| XPhos | 29 mg | 0.06 | Ligand |
| Sodium tert-butoxide | 135 mg | 1.4 | Base |
| Toluene (anhydrous) | 5.0 mL | - | Solvent |
| Temperature | 100 °C | - | Reaction Condition |
| Time | 16 h | - | Reaction Duration |
Procedure:
-
Setup: In a glovebox, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube. In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and XPhos (0.06 mmol) in toluene (2.0 mL) to form the catalyst solution.
-
Reagent Addition: To the Schlenk tube, add 4-Bromo-6-methyl-indenone (1.0 mmol), the remaining toluene (3.0 mL), and morpholine (1.2 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Reaction: Stir the mixture for 16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the aminated product.
Pillar 4: Sonogashira and Heck Couplings for Alkynyl and Alkenyl Functionalization
Sonogashira Coupling
The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings, creating arylalkynes that are valuable intermediates in synthesis.[15][16][17] The reaction couples the bromo-indanone with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[16][18]
Mechanism & Protocol Rationale: The mechanism involves a dual catalytic cycle. The palladium cycle is similar to that described previously. Concurrently, a copper(I) species reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex.[19] A typical protocol uses PdCl₂(PPh₃)₂, copper(I) iodide (CuI) as the co-catalyst, and an amine base like triethylamine (Et₃N), which also serves as the solvent.[11][15]
| Reagent/Parameter | Amount/Value | Molar Equiv. |
| 4-Bromo-6-methyl-indenone | 1.0 mmol | 1.0 |
| Phenylacetylene | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 0.03 mmol | 0.03 |
| Copper(I) Iodide (CuI) | 0.06 mmol | 0.06 |
| Triethylamine (Et₃N) | 10 mL | Solvent/Base |
| Temperature | 60 °C | - |
Heck Reaction
The Heck reaction forms a C-C bond between the bromo-indanone and an alkene, such as an acrylate or styrene, to introduce a vinyl group.[20][21]
Mechanism & Protocol Rationale: Unlike the Suzuki or Sonogashira reactions, the Heck reaction does not involve transmetalation.[5] After oxidative addition, the alkene coordinates to the palladium complex (migratory insertion). This is followed by a β-hydride elimination step, which releases the final product and forms a palladium-hydride species. A base is then used to regenerate the Pd(0) catalyst.[20] A common protocol involves Pd(OAc)₂, a phosphine ligand like P(o-tol)₃, and a base such as triethylamine in a polar aprotic solvent like DMF.[22]
| Reagent/Parameter | Amount/Value | Molar Equiv. |
| 4-Bromo-6-methyl-indenone | 1.0 mmol | 1.0 |
| n-Butyl Acrylate | 1.5 mmol | 1.5 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| P(o-tol)₃ | 0.04 mmol | 0.04 |
| Triethylamine (Et₃N) | 2.0 mmol | 2.0 |
| DMF (anhydrous) | 5 mL | Solvent |
| Temperature | 110 °C | - |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];Start [label="Start: Select Cross-Coupling Reaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ReagentPrep [label="Reagent & Glassware Preparation\n(Drying, Inert Atmosphere)"]; ReactionSetup [label="Reaction Setup\n(Add Substrate, Catalyst, Ligand, Base)"]; SolventAddition [label="Solvent & Coupling Partner Addition"]; ReactionExecution [label="Heating & Stirring\n(Monitor by TLC/LC-MS)"]; Workup [label="Quenching & Extraction"]; Purification [label="Column Chromatography"]; Analysis [label="Characterization\n(NMR, MS)"]; End [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> ReagentPrep; ReagentPrep -> ReactionSetup; ReactionSetup -> SolventAddition; SolventAddition -> ReactionExecution; ReactionExecution -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and highly modular platform for the synthetic elaboration of this compound. By carefully selecting the appropriate reaction type—Suzuki-Miyaura for arylation, Buchwald-Hartwig for amination, Sonogashira for alkynylation, or Heck for alkenylation—researchers can access a vast chemical space. Understanding the underlying mechanisms is paramount for rational protocol design and optimization, enabling the efficient synthesis of novel indanone derivatives for applications in drug discovery and beyond.
References
-
ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Available from: [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link]
-
International Journal of Advanced Chemistry Research. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. Available from: [Link]
-
American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available from: [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
Wikipedia. (n.d.). Indane. Available from: [Link]
-
Scott E. Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Available from: [Link]
-
CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Available from: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
-
The Suzuki Reaction. (2014). The Suzuki Reaction. Available from: [Link]
-
University of Liverpool IT Services. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Available from: [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]
-
National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available from: [Link]
-
AbacipharmTech. (n.d.). This compound. Available from: [Link]
-
IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Available from: [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available from: [Link]
Sources
- 1. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pcliv.ac.uk [pcliv.ac.uk]
Application Note: Safe Handling and Storage Protocols for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a halogenated aromatic ketone, a class of molecules that serve as versatile building blocks in synthetic organic chemistry and drug discovery. Substituted indanones are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds[1][2]. The presence of a bromine atom and a reactive ketone moiety necessitates stringent safety protocols to mitigate risks associated with its handling and storage. This document provides a detailed guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating by explaining the causality behind each procedural step, grounded in established chemical safety principles.
Compound Identification and Hazard Summary
A precise understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice.
| Property | Value |
| IUPAC Name | 4-bromo-6-methyl-2,3-dihydroinden-1-one[3] |
| Synonyms | 4-Bromo-6-methyl-1-indanone[3] |
| CAS Number | 876-91-5[4] |
| Molecular Formula | C₁₀H₉BrO[3] |
| Molecular Weight | 225.08 g/mol [3] |
| Appearance | Solid[3] |
| Melting Point | 106-107°C[3] |
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3] |
Risk Assessment and Engineering Controls
The primary risks associated with this compound stem from its classification as a halogenated organic compound, which can cause significant irritation and harm upon exposure[5].
-
Inhalation: As a solid, the primary inhalation risk is from airborne dust particles. Inhalation of halogenated compounds can lead to respiratory tract irritation[5][6].
-
Dermal Contact: The compound is a known skin irritant[3]. Brominated organic molecules can be absorbed through the skin and may cause local irritation or dermatitis with prolonged contact[5][7].
-
Eye Contact: Direct contact with the eyes will cause serious irritation and potential damage[3].
-
Ingestion: The compound is harmful if swallowed, with potential for systemic toxicity[3].
Causality of Hazards: The electrophilic nature of the carbon-bromine bond and the reactivity of the ketone functional group contribute to the compound's irritant properties. Halogenated solvents and solids often exhibit toxicity and can pose long-term health risks, including being suspected carcinogens depending on the specific structure[5].
Mandatory Engineering Control: All procedures involving the handling of solid or dissolved this compound must be performed within a certified chemical fume hood[8]. The fume hood serves as the primary containment system, protecting the operator from inhaling dust or vapors and containing any potential spills.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create effective barriers against all potential routes of exposure.
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn[9]. When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles[5].
-
Hand Protection: The choice of glove is critical. Standard nitrile gloves may offer limited protection for incidental contact but are not recommended for prolonged handling of halogenated or ketonic compounds.
-
Recommended: Butyl or Viton™ gloves provide superior resistance to aromatic and halogenated hydrocarbons as well as ketones[10][11].
-
Procedure: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste. Wash hands thoroughly with soap and water immediately after work is completed[12].
-
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers the legs and that closed-toe shoes are worn[8][13].
Step-by-Step Handling Protocols
Adherence to a systematic workflow minimizes the generation of hazardous dust and prevents cross-contamination.
Protocol 4.1: Weighing and Aliquoting the Solid Compound
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Gather all necessary equipment (spatulas, weigh boats, sealable containers).
-
Don PPE: Put on all required PPE as specified in Section 3.
-
Perform in Hood: Place the stock container, balance (if feasible and safe), and all other equipment inside the chemical fume hood.
-
Transfer: Open the stock container. Using a clean spatula, carefully transfer the desired amount of solid to a tared weigh boat or directly into a sealable reaction vessel. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.
-
Seal and Label: Securely close the stock container and the new container. The new container must be clearly labeled with the full chemical name and relevant hazard warnings.
-
Decontaminate: Wipe the spatula and any affected surfaces within the hood with a suitable solvent (e.g., ethanol or acetone) and a disposable towel. Dispose of the towel in the designated solid hazardous waste container.
Protocol 4.2: Dissolving and Transferring Solutions
-
Preparation: Ensure all glassware is clean, dry, and free of cracks or defects[9].
-
Perform in Hood: Conduct all dissolution and transfer steps within the fume hood.
-
Dissolution: Place the weighed solid in the reaction vessel. Slowly add the desired solvent using a pipette or graduated cylinder. Be aware of any potential exothermic reactions. If necessary, use an ice bath for cooling.
-
Transfer: Use a glass pipette with a proper bulb or a syringe for transferring the solution. Never pipet by mouth[8].
-
Waste Management: Rinse any contaminated, reusable glassware with a small amount of solvent, and pour the rinsate into the appropriate liquid hazardous waste container.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[3] | The compound is a stable solid with a relatively high melting point. |
| Atmosphere | Keep in a dry area / Desiccator[3][12] | Protects from moisture which could affect reactivity or lead to degradation over time. |
| Container | Tightly sealed, opaque container[14] | Prevents exposure to air and light. While not explicitly stated as light-sensitive, it is best practice for complex organic molecules to prevent potential photodecomposition[6]. |
| Location | Designated, ventilated chemical storage cabinet | Segregates the compound from incompatible materials. |
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases, as these can react with the ketone or the aromatic ring system[6].
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
-
Spill Response:
-
Small Spill (<1 g): Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels directly on the spill[5]. Carefully sweep the material into a labeled, sealable container for hazardous waste disposal. Clean the spill area with a suitable solvent.
-
Large Spill (>1 g): Evacuate the immediate area and alert laboratory personnel. Close the laboratory doors and contact your institution's Environmental Health & Safety (EHS) office immediately. Prevent entry until the area is cleared by trained personnel.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[6]. If irritation persists, seek medical attention[14].
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open[6][12]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention[14].
-
Ingestion: Do NOT induce vomiting[6]. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of Hazardous Chemical Solids.
References
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, Northwestern University URL: [Link]
-
Title: PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets Source: GlovesnStuff URL: [Link]
-
Title: Personal Protective Equipment | Safety | Physical Facilities Source: Miami University URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: University of Washington URL: [Link]
-
Title: Personal Protective Equipment: Chemical Hand Protection Source: Digital Dealer URL: [Link]
-
Title: Personal protective equipment (PPE) Source: CHEMM URL: [Link]
-
Title: Lab Procedure - Halogens Source: Florida State University, Department of Chemistry & Biochemistry URL: [Link]
-
Title: 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Safety in Organic Chemistry Laboratory Source: Jackson State Community College URL: [Link]
-
Title: Topic 1: Safety in the Organic Chemistry Laboratory Source: California State University, Bakersfield URL: [Link]
-
Title: Safety Guidelines | Organic Chemistry I Lab Source: University of Richmond URL: [Link]
-
Title: 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Safety Data Sheet - 4-Bromo-2-methylbut-1-ene Source: Angene Chemical URL: [Link]
-
Title: Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: PMC, National Institutes of Health (NIH) URL: [Link]
-
Title: Indanone synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: PMC, National Institutes of Health (NIH) URL: [Link]
-
Title: The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4 Source: PubMed, National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 4. 4-broMo-6-Methyl-2,3-dihydroinden-1-one CAS#: 876-91-5 [m.chemicalbook.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. Lab Procedure [chem.fsu.edu]
- 8. csub.edu [csub.edu]
- 9. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. digitaldealer.com [digitaldealer.com]
- 12. angenechemical.com [angenechemical.com]
- 13. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]
- 14. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one as a Versatile Scaffold for Novel Compound Synthesis
Introduction: The Strategic Value of the Indenone Core
In the landscape of medicinal chemistry and materials science, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a discovery program.[1] The 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 876-91-5) has emerged as a particularly valuable building block.[2][3] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functionalities, while the electronically distinct reactive sites—an aryl bromide and a ketone—offer orthogonal handles for sequential, controlled diversification.
The indenone framework itself is a privileged scaffold found in numerous biologically active compounds.[4][5] The true synthetic power of this specific building block, however, lies in the strategic placement of the bromine atom at the 4-position. This aryl bromide is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth exploration of its reactivity, complete with detailed protocols for key transformations that unlock its potential for creating libraries of novel, high-value compounds.
Strategic Overview: A Dual-Axis Approach to Diversification
The synthetic utility of this compound can be visualized as a two-axis system for molecular elaboration. The primary axis involves functionalization at the C4 position via the aryl bromide, while the secondary axis allows for modifications at the C1 carbonyl. This dual reactivity enables the generation of vast chemical diversity from a single, readily accessible starting material.
Caption: Dual-axis diversification strategy for the indenone building block.
Axis 1: Palladium-Catalyzed Functionalization of the Aryl Bromide
The carbon-bromine bond at the C4 position is the linchpin for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this purpose.[6] The choice of reaction dictates the type of bond formed, allowing for precise molecular design.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[7][8]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. Following this, a base activates the boronic acid to form a boronate complex, which facilitates the transmetalation step, transferring the organic group from boron to palladium. The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of base is critical; stronger inorganic bases like K₃PO₄ are often effective for couplings with electron-rich partners.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a general procedure for the coupling of this compound with phenylboronic acid.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 225 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (5 mL of 4:1 Dioxane/Water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring. For microwave-assisted synthesis, heating to 120 °C for 30-60 minutes can significantly reduce reaction time.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenyl-6-methyl-2,3-dihydro-1H-inden-1-one.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, installing a rigid alkyne linker that is invaluable in drug design and materials science.[10][11] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[11] However, copper-free protocols have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling), which is particularly important when using valuable or complex alkynes.[12]
Protocol 2: Copper-Free Sonogashira Coupling with Phenylacetylene
This protocol is adapted from methodologies developed for the efficient coupling of aryl bromides at room temperature.[12]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous and degassed
-
Schlenk flask, magnetic stir bar
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and P(t-Bu)₃ (16.2 mg, 0.08 mmol) to a dry Schlenk flask.
-
Add anhydrous, degassed acetonitrile (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, dissolve this compound (225 mg, 1.0 mmol), phenylacetylene (122 mg, 1.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) in acetonitrile (3 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at room temperature.
-
Monitor reaction progress by TLC or LC-MS. The reaction is often complete within 4-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(phenylethynyl)-6-methyl-2,3-dihydro-1H-inden-1-one.
-
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming aryl amines from aryl halides, a critical transformation in the synthesis of countless pharmaceuticals.[6][13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[6] The choice of ligand is crucial and often depends on the steric and electronic properties of the coupling partners.[14]
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol provides a general method for coupling with a secondary cyclic amine.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask, magnetic stir bar, condenser
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Add this compound (225 mg, 1.0 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 4-(morpholino)-6-methyl-2,3-dihydro-1H-inden-1-one.
-
Comparative Data Summary
The following table summarizes expected outcomes for the functionalization of the core building block, illustrating the versatility of the palladium-catalyzed cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Product Structure | Expected Yield |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Phenyl-6-methyl-inden-1-one | Good to Excellent |
| Sonogashira | Phenylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ / Cs₂CO₃ | 4-(Phenylethynyl)-6-methyl-inden-1-one | Good to Excellent |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / XPhos / NaOtBu | 4-(Morpholino)-6-methyl-inden-1-one | Good |
Applications in Drug Discovery
The indenone scaffold and its derivatives are of significant interest in medicinal chemistry. For example, substituted indenones have been investigated as potent and selective kinase inhibitors, which are crucial in cancer therapy.[15][16] The ability to rapidly generate diverse analogs from this compound allows for the systematic exploration of structure-activity relationships (SAR). The aryl, alkynyl, and amino groups installed via the protocols above can serve as vectors to target specific pockets within a kinase active site or to modulate physicochemical properties like solubility and metabolic stability. Furthermore, compounds derived from similar bromo-aryl precursors have shown promise as antibacterial agents and enzyme inhibitors.[17]
References
-
Touré, B. B., & Hall, D. G. (2009). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 11(17), 3886-3889. [Link]
-
Li, Z., et al. (2020). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters, 22(15), 5965-5970. [Link]
-
ResearchGate. (n.d.). Selective indenone-fused heterocycles with medicinal activity. [Link]
-
Adorján, Á., et al. (2022). Metal-free synthesis of indenone derivatives from ortho-alkynylaryl ketones mediated by the combination of dialkyl phosphonates and CBr4. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1081-1088. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indenones. [Link]
-
Chen, C., et al. (2022). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 3(3), 101588. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]
-
Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 8(19), 4569-4572. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Plenio, H., & Schilz, M. (2013). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2013(28), 6245-6257. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Vantourout, J. C., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037. [Link]
-
Castagnolo, D., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 4(69), 36531-36535. [Link]
-
Sridhar, J., et al. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 579-583. [Link]
-
IUCr. (2024). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]
-
Ceballos, N., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(3), 4384-4397. [Link]
-
AbacipharmTech. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410. [Link]
-
Grygorenko, O. O. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic and Biomolecular Chemistry, 19(38), 8195-8228. [Link]
-
Bransová, J., et al. (1995). Antileukemic activity of 4-pyranone derivatives. International Journal of Biochemistry & Cell Biology, 27(7), 701-706. [Link]
-
PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. [Link]
-
ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. [Link]
-
Ebrahimi, S. N., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. DARU Journal of Pharmaceutical Sciences, 32(1), 227-268. [Link]
-
Gomez, A. R., et al. (2023). A Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]
Sources
- 1. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound 95% | CAS: 876-91-5 | AChemBlock [achemblock.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 876-91-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization parameters for this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.
The primary and most reliable route to synthesizing this compound is the intramolecular Friedel-Crafts acylation of a 3-(2-Bromo-4-methyl-phenyl)-propionic acid precursor.[1] This guide focuses on troubleshooting and optimizing this critical cyclization step.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I'm recovering only starting material. What are the primary causes?
This is a frequent challenge in Friedel-Crafts acylation. The root cause typically falls into one of four categories: catalyst issues, starting material integrity, reaction conditions, or moisture contamination.
-
Catalyst Inactivity or Inappropriate Choice : The Lewis or Brønsted acid catalyst is the heart of this transformation.
-
Causality : The catalyst's role is to generate the highly electrophilic acylium ion from the propionic acid (or its acyl chloride derivative), which then undergoes intramolecular electrophilic aromatic substitution.[2] If the catalyst is inactive or not strong enough, the acylium ion will not form efficiently.
-
Solution :
-
Verify Catalyst Quality : Use a fresh, unopened bottle of your Lewis acid (e.g., Aluminum chloride, AlCl₃). Older bottles can absorb atmospheric moisture, severely reducing activity.[3]
-
Consider a Stronger Catalyst : If your aromatic ring is deactivated, a more potent catalytic system may be necessary. While AlCl₃ is common, superacids like triflic acid (TfOH) or solid acids like polyphosphoric acid (PPA) are powerful alternatives for this cyclization.[3][4]
-
Ensure Stoichiometry : For Lewis acids like AlCl₃, more than one equivalent is required because it complexes with both the acyl chloride and the resulting ketone carbonyl. A common molar ratio is 1.3 to 1.65 equivalents.[1][5]
-
-
-
Starting Material Quality :
-
Causality : The precursor, 3-(2-Bromo-4-methyl-phenyl)-propionic acid, must be pure and dry. The synthesis often involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride.[1][5] Incomplete conversion or degradation of the acyl chloride will halt the reaction.
-
Solution : Confirm the identity and purity of your starting material and acyl chloride intermediate via NMR or other appropriate analytical methods before proceeding to the cyclization step.
-
-
Suboptimal Temperature :
-
Causality : Temperature controls the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to decomposition and side products. The initial addition of the acyl chloride to the Lewis acid suspension should be done at a low temperature (0-5 °C) to control the initial exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion.[1][5]
-
Solution : Maintain strict temperature control. Add the acyl chloride solution dropwise to a cooled suspension of AlCl₃ in dichloromethane, ensuring the internal temperature does not exceed 5-10 °C.[1] After the addition, allow the reaction to warm to room temperature and monitor by TLC or LCMS.
-
-
Moisture Contamination :
-
Causality : Lewis acids such as AlCl₃ react violently with water, hydrolyzing and deactivating the catalyst.[3] This is one of the most common modes of failure.
-
Solution : Ensure all glassware is oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting decision tree for low yield.
Question 2: The reaction work-up is difficult, leading to product loss. What is the correct procedure?
A careful work-up is crucial for isolating the product in good yield and purity.
-
Causality : The reaction mixture contains a large amount of Lewis acid complexed to the product. Improper quenching can lead to violent reactions and the formation of emulsions or insoluble aluminum salts that trap the product.
-
Solution :
-
Quenching : The reaction should be quenched by slowly and carefully pouring the reaction mixture into a vigorously stirred beaker of ice and water, or a pre-cooled acidic solution (e.g., 3M HCl).[1] This should be done in a fume hood with appropriate personal protective equipment. The acid helps to break down the aluminum-ketone complex and dissolve the resulting aluminum hydroxides.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).[1][5]
-
Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.[5]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][5]
-
Question 3: How can I purify the final product effectively?
-
Causality : The crude product may contain unreacted starting material, regioisomers, or other byproducts.
-
Solution :
-
Recrystallization/Trituration : The crude product is often an off-white or yellow solid.[1] Suspending the crude solid in a non-polar solvent like hexane and filtering can remove many impurities, a process known as trituration.[1] Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield highly pure material.
-
Column Chromatography : If recrystallization is ineffective, purification by flash column chromatography on silica gel is the standard method.[5] A gradient of ethyl acetate in hexane is typically effective for eluting the desired indanone.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most direct synthesis involves a two-step process:
-
Acyl Chloride Formation : Conversion of 3-(2-Bromo-4-methyl-phenyl)-propionic acid to its corresponding acyl chloride using oxalyl chloride or thionyl chloride.[1]
-
Intramolecular Friedel-Crafts Cyclization : The acyl chloride is then cyclized in the presence of a Lewis acid like AlCl₃ in a solvent such as dichloromethane to form the indanone ring.[1]
Reaction Workflow
Caption: General two-step synthesis workflow.
Q2: Can I synthesize this compound by brominating 6-methyl-2,3-dihydro-1H-inden-1-one directly?
While plausible, this route presents significant challenges with regioselectivity. Bromination of an existing indanone can occur on the aromatic ring or at the alpha position (C2) on the cyclopentanone ring.[6] The methyl group is an ortho-, para- director, which would direct bromination to the 5- and 7-positions, not the desired 4-position. Furthermore, under certain conditions, polybromination is common.[7] Therefore, starting with the correctly substituted precursor is a much more controlled and efficient strategy.[8]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring : Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are ideal for monitoring the consumption of the starting material and the formation of the product.[1]
-
Product Characterization :
-
NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product.
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : Will show a characteristic strong absorption for the ketone carbonyl group (C=O) around 1700-1720 cm⁻¹.[9]
-
Part 3: Protocols & Data
Protocol 1: Synthesis via Intramolecular Friedel-Crafts Cyclization[1]
Step 1: Formation of 3-(2-Bromo-4-methyl-phenyl)-propanoyl chloride
-
In an oven-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, dissolve 3-(2-Bromo-4-methyl-phenyl)-propionic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Slowly add oxalyl chloride (2.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 1.5-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is used directly in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate oven-dried flask under a nitrogen atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous DCM (~4 mL per gram of AlCl₃).
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension over 5-10 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 3-5 °C for 20 minutes, then remove the ice bath and continue stirring for another 20-30 minutes at room temperature. Monitor for reaction completion by LCMS.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing a stirred mixture of ice and 3M HCl (aq).
-
Perform a liquid-liquid extraction with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by trituration with hexane or column chromatography to yield this compound as a white to off-white solid.
Table 1: Comparison of Cyclization Conditions
| Catalyst | Solvent | Temperature | Key Advantages/Disadvantages |
| AlCl₃ | Dichloromethane | 0 °C to RT | High reactivity, cost-effective; highly moisture-sensitive, requires stoichiometric amounts.[3][5] |
| FeCl₃ | Dichloromethane | RT to Reflux | Milder than AlCl₃, less moisture-sensitive; may require higher temperatures or longer reaction times.[3] |
| Polyphosphoric Acid (PPA) | Neat | 80-120 °C | Acts as both catalyst and solvent, easy work-up; requires high temperatures, can be viscous and difficult to stir.[3] |
| TfOH (Triflic Acid) | Dichloromethane | 0 °C to 80 °C | Extremely powerful superacid catalyst, effective for deactivated substrates; expensive, corrosive.[3][5] |
References
- BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. Benchchem.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
-
Simsek Kus, N. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486. Available from: [Link]
-
Pharmaffiliates. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Pharmaffiliates. Available from: [Link]
-
Bargiggia, F., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(8), 13745-13759. Available from: [Link]
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available from: [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available from: [Link]
-
Sridhar, J., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 241-244. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). List of Reagents for Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]
-
IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCr. Available from: [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available from: [Link]
-
AbacipharmTech. (n.d.). This compound. AbacipharmTech. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process. Semantic Scholar. Available from: [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm Ltd. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one. PubChem. Available from: [Link]
-
PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. Available from: [Link]
-
SciELO South Africa. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. Available from: [Link]
-
PubMed. (2011). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. PubMed. Available from: [Link]
-
PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. PubChem. Available from: [Link]
-
ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters. Google Patents.
-
ResearchGate. (n.d.). Synthesis and Photoinitiated Radical Cyclization of Allyl- and Propynyloxymethyl Substitued Cyclopentanones to Tetrahydrocyclopenta[c]furanols. ResearchGate. Available from: [Link]
Sources
- 1. 4-broMo-6-Methyl-2,3-dihydroinden-1-one CAS#: 876-91-5 [m.chemicalbook.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 6. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
common side products in the synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
The most reliable and common route to this indanone is through an intramolecular Friedel-Crafts acylation. This guide focuses on the cyclization of 3-(2-bromo-4-methylphenyl)propionic acid, as it is a well-documented pathway.[1]
The Primary Synthetic Pathway: A Validated Protocol
The synthesis of this compound is typically achieved via a two-step, one-pot process starting from 3-(2-bromo-4-methylphenyl)propionic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the desired five-membered ring.
Diagram of the Core Synthesis
Sources
Technical Support Center: A Guide to the Purification of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this key intermediate and require methods to enhance its purity post-synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the lab.
Section 1: Initial Assessment of Crude Product & Impurity Profile
Before any purification attempt, a thorough assessment of the crude material is critical. This initial analysis dictates the most efficient purification strategy.
Frequently Asked Questions: Crude Product Evaluation
Q1: What are the first analytical steps I should take after my initial synthesis workup?
A: Immediately after aqueous workup and solvent removal, your first step should be to obtain a preliminary purity profile.
-
Thin-Layer Chromatography (TLC): This is the most crucial initial step. It provides a rapid, qualitative assessment of the number of components in your crude mixture. Spot the crude material on a silica gel plate and elute with a solvent system like 20-30% ethyl acetate in hexanes. The presence of multiple spots indicates significant impurities.
-
Proton NMR (¹H NMR): If available, a quick ¹H NMR of the crude product can be invaluable. It can help identify the presence of unreacted starting materials, residual solvents, or major side-products by comparing the crude spectrum to the known spectrum of the pure product.
Q2: My crude product is an off-white or brownish solid. What does the color indicate?
A: The pure form of this compound is typically a solid with a melting point of 106-107°C.[1] An off-white to brown color in the crude product often suggests the presence of polymeric byproducts or trace amounts of reagents from the synthesis, which is common in Friedel-Crafts type cyclizations used to prepare indanones.[2] While a slight discoloration may be removed by a single purification step, a dark color suggests a more rigorous method like column chromatography will be necessary.
Q3: What are the most probable impurities I need to remove?
A: The impurities are almost always a direct result of the synthetic route. For indanones formed via intramolecular Friedel-Crafts acylation, the following impurities are common.
| Impurity Type | Origin | Identification & Removal Strategy |
| Unreacted Starting Material | Incomplete reaction. For example, the corresponding 3-(bromophenyl)propanoic acid. | Acidic nature. Can be mostly removed during the initial workup with an aqueous sodium bicarbonate wash.[2] Lingering amounts can be separated by column chromatography. |
| Polymeric Byproducts | Intermolecular side reactions promoted by the Lewis acid catalyst. | High molecular weight, often colored. Typically have very low mobility on TLC (remain at the baseline). Best removed by column chromatography. |
| Isomeric Byproducts | Incorrect regiochemistry during the cyclization step. | Similar polarity to the desired product, making them the most challenging to remove. High-resolution column chromatography or fractional recrystallization may be required. |
| Residual Solvents | From reaction or extraction (e.g., Dichloromethane, 1,2-Dichloroethane). | Can be identified by ¹H NMR. Removed by drying the product under high vacuum. |
Section 2: Purification Strategy Workflow
The choice between recrystallization and chromatography depends on the impurity profile revealed by your initial TLC analysis. Recrystallization is faster and more scalable for removing small amounts of impurities, while chromatography offers superior separation for complex mixtures.
Caption: Purification decision workflow for crude product.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the two primary purification methods.
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is already of moderate-to-high purity (>90%). It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. For related bromo-indanones, alcohols like methanol have been shown to be effective.[3]
-
Solvent Selection: Start by testing solubility in small-scale trials. Place ~20 mg of crude product in a test tube and add a solvent (e.g., isopropanol, ethanol, or methanol) dropwise. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate with a water bath). Add just enough hot solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point and TLC.
Protocol 2: Purification by Flash Column Chromatography
This technique is necessary for crude mixtures containing multiple impurities with polarities similar to the product. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).
-
TLC Analysis & Solvent System Selection: Run TLC plates with varying ratios of ethyl acetate (EtOAc) in hexanes to find a system that gives the desired product a retention factor (Rf) of approximately 0.25-0.35. This ensures good separation and a reasonable elution time.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions and monitor the elution process continuously using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 5% to 15% to 25% EtOAc in Hexanes) to elute the compounds from the column in order of increasing polarity. The desired product should elute after non-polar impurities but before more polar ones.
-
Fraction Pooling & Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the pure this compound.
Section 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add slightly more solvent to the hot mixture. Ensure the solution cools slowly; rapid cooling can promote oiling. If it persists, try a lower-boiling point solvent. |
| Recrystallization: Very Low Yield | Too much solvent was used; the compound has significant solubility even at low temperatures; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. To prevent premature crystallization, pre-heat the funnel and filter paper for hot filtration. |
| Chromatography: Poor Separation | Incorrect solvent system; column was overloaded with crude material; column was poorly packed. | Re-optimize the eluent system using TLC. Use a larger column or less crude material. Ensure the column is packed uniformly without cracks or channels. |
| Chromatography: Compound Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent (e.g., 50% or 100% Ethyl Acetate) can be used to elute highly retained compounds. |
Section 5: Purity Verification
After purification, it is essential to verify the purity and confirm the identity of the final product.
| Analysis Technique | Impure Sample Observation | Pure Sample Observation |
| TLC | Multiple spots or streaking. | A single, well-defined spot. |
| Melting Point | Broad melting range, depressed (lower than literature value). | Sharp melting point, within 1-2°C of the literature value (106-107°C).[1] |
| ¹H NMR | Presence of unexpected peaks, especially in the aliphatic region (solvents) or aromatic region (starting materials). | Clean spectrum with integrals matching the expected number of protons for the structure. |
| GC-MS | Multiple peaks in the chromatogram. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z ≈ 224/226 for bromine isotopes). |
By following this structured approach—assessing the crude product, selecting the appropriate purification strategy, executing the protocol diligently, and verifying the final product—researchers can consistently improve the purity of this compound for use in subsequent applications.
References
stability issues of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one in solution
Technical Support Center: 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction
Welcome to the technical support guide for this compound (CAS 876-91-5). This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of novel therapeutics. As an α-bromo ketone, it possesses a reactive electrophilic center, which, while synthetically useful, also renders it susceptible to degradation under various experimental conditions.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this compound in solution and to offer practical troubleshooting advice to ensure the integrity of your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common stability issues encountered when working with this compound in a solution-based format.
Q1: My stock solution of this compound, initially colorless, has developed a yellow or brownish tint. What is causing this discoloration?
A1: Discoloration is a common indicator of chemical degradation. For α-bromo ketones, this is often due to one of two primary pathways:
-
Dehydrobromination: The hydrogen atom on the carbon adjacent to both the carbonyl and the bromine-bearing carbon is acidic.[2] Trace amounts of base in your solvent or on your glassware can abstract this proton, leading to the elimination of hydrogen bromide (HBr) and the formation of a conjugated α,β-unsaturated indenone.[4] These extended conjugated systems often absorb light in the visible spectrum, appearing colored.
-
Other Reactions: The released HBr is acidic and can potentially catalyze other side reactions or degradation pathways over time.[5]
Recommendation: Always prepare solutions fresh using high-purity, anhydrous solvents. If storage is necessary, store at low temperatures (-20°C or below), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: Proper storage is critical to maintaining the compound's purity.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Room temperature, in a tightly sealed container, stored in a dry, dark place.[6][7][8] | The solid form is generally more stable. The key is to protect it from atmospheric moisture and light. |
| Solution | Store at ≤ -20°C, preferably at -80°C for long-term storage. Use anhydrous, aprotic solvents. Aliquot into single-use volumes. | Lower temperatures significantly reduce the rate of degradation reactions.[9] Aprotic solvents (e.g., anhydrous Acetonitrile, THF, Dichloromethane) prevent solvolysis. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles. |
Q3: I am observing a new, more non-polar peak in my reverse-phase HPLC analysis over time. What is this likely to be?
A3: This is a classic sign of dehydrobromination. The resulting α,β-unsaturated indenone is less polar than the parent α-bromo ketone because you are removing the polar C-Br bond and a C-H bond to form a C=C bond. This leads to a shorter retention time on a typical C18 reverse-phase column.
Potential Degradation Pathway: Dehydrobromination
Caption: Dehydrobromination of the parent compound.
Q4: Which solvents should I absolutely avoid when working with this compound?
A4: You must exercise caution with nucleophilic and protic solvents.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as nucleophiles in a reaction known as solvolysis, where the solvent molecule displaces the bromide ion.[10] This results in the formation of an α-hydroxy or α-alkoxy derivative, fundamentally altering your molecule.
-
Amine-Containing Buffers or Solvents: Amines are nucleophilic and basic. They can readily react with the α-bromo ketone, leading to substitution reactions, or act as a base to promote dehydrobromination.[2]
Q5: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A5: The stability is highly pH-dependent. As a general rule, neutral to slightly acidic conditions are preferred.
-
Alkaline Conditions (pH > 7.5): Highly detrimental. The increased concentration of hydroxide ions (or other bases) will rapidly accelerate the dehydrobromination pathway.[11]
-
Acidic Conditions (pH < 6.0): While generally better than basic conditions, strong acid can catalyze enolization of the ketone.[4][12] The resulting enol is a reactive intermediate that can participate in other undesired reactions.
If you must use aqueous buffers, it is critical to perform a preliminary stability study in your chosen buffer system.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to rapidly assess the stability of the compound under various stress conditions, helping to identify potential degradation pathways.
-
Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Aliquotting: Dispense the stock solution into five separate, amber glass HPLC vials.
-
Stress Conditions:
-
Vial 1 (Control): Store at -20°C, protected from light.
-
Vial 2 (Acid Hydrolysis): Add 10 µL of 1M HCl. Cap and heat at 60°C for 4 hours.
-
Vial 3 (Base Hydrolysis): Add 10 µL of 1M NaOH. Cap and keep at room temperature for 1 hour.
-
Vial 4 (Oxidative Stress): Add 10 µL of 3% H₂O₂. Cap and keep at room temperature for 4 hours.
-
Vial 5 (Thermal Stress): Heat at 80°C for 24 hours.
-
-
Analysis: After the specified time, cool all vials to room temperature. Neutralize vials 2 and 3 with an equimolar amount of base/acid. Analyze all samples by HPLC-UV/MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Mass spectrometry data will be crucial for identifying the mass of potential degradants.
Protocol 2: Recommended HPLC-UV Method for Stability Monitoring
This method can be used to quantify the purity of your solution over time.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Stability Study Workflow
Caption: General workflow for a real-time stability study.
References
- BenchChem. (n.d.). Managing thermal instability of alpha-bromo ketones. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN8MGJdrKzVXgXV1KSDaEoM4OEgYvsKWp3cJFtlUv7SERw5X_PFxcSUKfklnOkSxphg_bPUR0eGEsh4fw183XcqsFJOXD7CL2CUlaDqwbviWRN8ks_Zart4pkHcZpg6DGzebUrDc5csB-qFZwIHW1jBaAriOY2dHYySXDoxVWALom_FSTox6YKVx7wZQLb-Zk=]
- CymitQuimica. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUuuQPiHK6KubRArJ9WoPZfkFGQ7XbJNtqgUtyPwxhzCrM7G230PmquPbrqvtap_Kjc3QLWSJ2gfXoLHAiI-K1WBpXta6qwLNdocV8y5tBAk7_1PYJ7xkgnv9ZCFNmH5OY7qGOimYepI2CIc1ULtkZp3YGBnXSngiEbtWdypfChK9ZGvUSQw8pzaR94Yzquno=]
- BenchChem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKF6JcRDlxG1vzEzQVOcEq3X-YeUI6NIKV0CaLtmrrrbl62G5VNBrHeLchmYfJwVT0OTjm7MXBSe_DZvYALY75MmsGtYRljDOMGHJxZOvIk4xw7xR2FNvpnm745jo2jdyo4XGZcoU-j_wv5IeNkFBZwVqo-ocJVMA1GkHGToFyEgqjxXvqeWaOQGbldfMHHaGv8N_IGg==]
- ChemicalBook. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9c3ezI7yG0rg8S5zK8W-hmNZUX7uTtjRnMwQxd5_-zBFLCDrggzkkopySJUt3W8rz2Ia9nEmPDJImK-3iWpeBu70UJ3VKS6cgzU_AqOJFOtNcSfoPC4Vfm-Vl110BrqJS-GwhRPAwQ2b6GjHB66rr3l_ZkXOaKKlJM8NqirdfeTxq]
- ResearchGate. (n.d.). Compound stability under different pH conditions. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6coEI6NWFEGWXAvSvXK9VSLx1sYc3E2GZ8oiwRfZem_EiYfso95nTh7ePIyrVvMj3-miPtKxeX13T7U1GHzsapXP1LpLT1GcBE9WCTM8c5gNQx8YihBegagh1_bQL5vdKBc83vTgZj2K2SvS-xVbniMXl05WWGP5x7RFxQ-SPUMI8bv7Xa7Lji73dj1bBuPMl6AaEjah0-86TivYjUw==]
- Sunway Pharm Ltd. (n.d.). This compound. Retrieved from Sunway Pharm Ltd website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSdJmhhjNXajpZiWFXpG-AG9qvrtefdPGzMJSBv-gSKE7fk4myupr8JXcdd0qMQzvMo0kdpXxqpu4Wm6QLGwjcB2nDDT2pZ0y4Y96QHQgcyXqKXGhu2moMsg68qFHx-3B3EPWFpw==]
- Wikipedia. (n.d.). α-Halo ketone. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]
- Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from Ibis Scientific website. [https://ibisscientific.com/blog/the-impact-of-ph-on-chemical-stability-in-lab-experiments/]
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
- YouTube. (2018, May 5). Alpha Halogenation of Ketones. Retrieved from YouTube. [https://www.youtube.
- YouTube. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from YouTube. [https://www.youtube.
- Al-Zoubi, W. (2013). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 18(9), 10733-10836. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270481/]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [https://www.ajpojournals.org]
- Van der Heggen, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(11), 2849. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 7. 4-broMo-6-Methyl-2,3-dihydroinden-1-one CAS#: 876-91-5 [m.chemicalbook.com]
- 8. This compound - CAS:876-91-5 - Sunway Pharm Ltd [3wpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Alternative Catalysts for Reactions Involving 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions with 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. Our goal is to equip you with the expertise to navigate challenges and optimize your synthetic routes.
The information herein is structured to provide both quick answers to common problems and detailed, scientifically-grounded solutions for more complex experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when considering a move away from traditional palladium catalysts for cross-coupling reactions involving this compound.
Q1: Why should I consider alternative catalysts to palladium for cross-coupling reactions with my bromo-indanone substrate?
A1: While palladium catalysts are highly effective, they can be expensive and require specialized, costly phosphine ligands.[1][2] Alternative catalysts, primarily based on copper and iron, offer significant cost advantages and are more abundant.[3] From a practical standpoint, copper- and iron-catalyzed reactions can sometimes offer different reactivity profiles and may be less sensitive to certain functional groups. For large-scale synthesis, minimizing residual palladium in the final product is a critical regulatory concern, making less toxic alternatives attractive.
Q2: What are the most common alternative catalysts for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination with an aryl bromide like this compound?
A2: The most promising alternatives are copper and iron-based catalysts.
-
Copper Catalysts: Copper(I) and Copper(II) salts (e.g., CuI, Cu(OAc)₂, CuBr·SMe₂) are widely used, often in combination with nitrogen- or oxygen-based ligands such as diamines, amino acids, or phenanthrolines.[4][5][6]
-
Iron Catalysts: Simple iron salts (e.g., FeCl₃, Fe(acac)₃) are emerging as powerful, inexpensive, and environmentally benign catalysts, particularly for C-N and C-C bond formation.[7]
Q3: How does the ketone functional group in my substrate affect the choice of an alternative catalyst and reaction conditions?
A3: The ketone group can be both a challenge and an opportunity. It is a potential site for side reactions, such as reduction or addition, especially if harsh reducing agents or organometallic reagents are used in excess. However, the carbonyl oxygen can also act as a coordinating group, potentially influencing the regioselectivity of reactions on the aromatic ring by directing the catalyst. When selecting a catalyst system, it is crucial to choose conditions that are chemoselective for the C-Br bond activation and do not affect the ketone.
Q4: I am observing significant amounts of a dehalogenated product (6-methyl-2,3-dihydro-1H-inden-1-one). What is the likely cause and how can I prevent it?
A4: Dehalogenation is a common side reaction in cross-coupling chemistry.[8] It can occur through several pathways, including protonolysis of the organometallic intermediate or β-hydride elimination from the catalyst complex. To minimize dehalogenation:
-
Ensure strictly anhydrous conditions: Water can be a proton source.
-
Choose your base carefully: Strong, non-nucleophilic bases are often preferred. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are generally effective.
-
Optimize the ligand: The right ligand can stabilize the catalyst and favor the desired reductive elimination over side reactions.
-
Control the reaction temperature: Higher temperatures can sometimes promote dehalogenation.
Part 2: Troubleshooting Guides for Alternative Catalyst Systems
This section provides detailed troubleshooting for specific issues you may encounter when using copper or iron catalysts with this compound.
Guide 1: Copper-Catalyzed Suzuki-Miyaura Coupling
Objective: To form a C-C bond between the bromo-indanone and an organoboron reagent.
Typical Issues & Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor choice of ligand or base. 3. Deactivation of the boronic acid. | 1. Catalyst Activation: Use fresh, high-purity copper salts. Consider pre-forming the active catalyst complex by stirring the copper salt and ligand together before adding the substrates. 2. Ligand and Base Screening: For copper-catalyzed Suzuki reactions, diamine ligands like 1,2-diaminocyclohexane or phenanthroline derivatives can be effective.[4] The choice of base is critical; Cs₂CO₃ or K₃PO₄ are often good starting points.[9] 3. Boronic Acid Stability: Boronic acids can undergo protodeboronation or form unreactive boroxines. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). |
| Significant Homocoupling of the Boronic Acid | 1. Oxidative conditions. 2. Inappropriate solvent. | 1. Degas Solvents: Oxygen can promote the oxidative homocoupling of boronic acids. Thoroughly degas your solvent (e.g., by sparging with argon or nitrogen). 2. Solvent Choice: Polar aprotic solvents like DMF or dioxane are commonly used.[9] The choice of solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate and selectivity. |
| Low Yields with Electron-Rich Boronic Acids | 1. Slower transmetalation. | 1. Increase Temperature: Electron-rich boronic acids can have a slower rate of transmetalation. Cautiously increasing the reaction temperature may improve the yield. 2. Use a More Activating Base: A stronger base can sometimes accelerate the formation of the more nucleophilic boronate species. |
Experimental Protocol: Copper-Catalyzed Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), the chosen ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.).
-
Add the degassed solvent (e.g., DMF or toluene).
-
Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Iron-Catalyzed Buchwald-Hartwig Amination
Objective: To form a C-N bond between the bromo-indanone and an amine.
Typical Issues & Solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Inactive iron catalyst. 2. Inappropriate base or solvent. 3. Sterically hindered amine. | 1. Catalyst Source: Use simple, anhydrous iron salts like FeCl₃ or Fe(acac)₃. The active catalytic species is often formed in situ. 2. Reaction Conditions: Iron-catalyzed aminations often require a strong base like NaOtBu or KHMDS and a non-coordinating solvent like toluene or THF.[7] 3. Amine Reactivity: For sterically hindered amines, a more electron-rich ligand on the iron catalyst (if used) or higher reaction temperatures may be necessary to promote the coupling. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of protic impurities. 2. Unfavorable reaction kinetics. | 1. Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. Optimize Reaction Time and Temperature: Monitor the reaction closely to avoid prolonged heating after the substrate has been consumed, which can lead to product degradation or side reactions. |
| Poor Chemoselectivity with Amines Bearing Other Functional Groups | 1. Non-selective catalyst. | 1. Protecting Groups: If the amine contains other reactive functional groups (e.g., -OH, -NH₂), they may need to be protected to avoid undesired reactions.[7] |
Experimental Protocol: Iron-Catalyzed C-N Coupling
-
In an inert atmosphere glovebox, add an iron salt (e.g., FeCl₃, 5-10 mol%) to an oven-dried reaction vessel.
-
Add the amine (1.2 equiv.) and the solvent (e.g., THF).
-
Add a strong base (e.g., NaOtBu, 2.0 equiv.) and stir the mixture for 10-15 minutes.
-
Add this compound (1.0 equiv.).
-
Seal the vessel and heat to the desired temperature (e.g., 80-130 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
Part 3: Data Presentation & Visualization
Comparative Overview of Catalytic Systems
The following table provides a general comparison of palladium, copper, and iron catalysts for cross-coupling reactions with aryl bromides.
| Parameter | Palladium-Based Catalysts | Copper-Based Catalysts | Iron-Based Catalysts |
| Cost | High | Low | Very Low |
| Toxicity | Moderate | Low | Very Low |
| Typical Ligands | Phosphines, N-Heterocyclic Carbenes (NHCs) | Diamines, Phenanthrolines, Amino Acids | Often ligand-free or simple N-donor ligands |
| Reaction Conditions | Generally mild to moderate | Often require higher temperatures | Can require higher temperatures and strong bases |
| Substrate Scope | Very broad and well-established | Good, but can be more limited for challenging substrates | Expanding, particularly for C-N and some C-C couplings |
| Key Advantage | High reactivity and reliability | Low cost and toxicity | Very low cost and environmentally benign |
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficient problem-solving. The following diagram illustrates a general workflow for addressing low-yield issues in a cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle for Copper-Catalyzed C-N Coupling
Understanding the mechanism can aid in troubleshooting. Below is a simplified representation of a proposed catalytic cycle for copper-catalyzed amination.
Caption: Proposed mechanism for copper-catalyzed C-N bond formation.
References
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of a Common Substrate. Organic Letters, 12(16), 3644–3647. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Wang, D., & Ding, K. (2010). Copper-Catalyzed Suzuki-Miyaura Coupling Reactions. In Copper-Catalyzed Asymmetric Synthesis (pp. 279-299). Wiley-VCH. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other N-protic hetero-cycles. Journal of the American Chemical Society, 124(50), 14844-14845. [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2007). The Sonogashira Reaction in the Synthesis of γ-Lactams. Current Organic Chemistry, 11(5), 425-440. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Correa, A., Carril, M., & Bolm, C. (2008). Iron-Catalyzed Carbon−Heteroatom and Heteroatom−Heteroatom Bond Forming Reactions. Angewandte Chemie International Edition, 47(16), 2880-2883. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Zhou, Y., Qiu, L., Li, J., & Xie, W. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society, 145(50), 28146–28155. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sunazuka, T., Handa, M., Nagai, K., Shirahata, T., Harigaya, Y., Otoguro, K., ... & Ōmura, S. (2002). The First Total Synthesis of (+/-)-arisugacin A, a Potent, Orally Bioavailable Inhibitor of Acetylcholinesterase. Organic Letters, 4(3), 367-369. [Link]
-
Bolm, C., Legros, J., Le Paih, J., & Zani, L. (2004). Iron-Catalyzed Reactions in Organic Synthesis. Chemical Reviews, 104(12), 6217-6254. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]
-
Lin, I. J., & Vasam, C. S. (2007). Preparation and application of N-heterocyclic carbene complexes of Ag(I), Au(I), and Pd(II). Coordination Chemistry Reviews, 251(5-6), 642-670. [Link]
-
Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Science Info. (2024). Heck Reaction: Mechanism, Applications, Limitations. Science Info. [Link]
-
Sun, T., & Ōmura, S. (2001). Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity. The Journal of Antibiotics, 54(4), 382-385. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299-309. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the Heck reaction of aryl iodides and bromides. Chemistry–A European Journal, 17(8), 2492-2503. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Rossi, R., Lessi, M., & Manzini, C. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(6), 716. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Ren, P., & Dong, J. (2013). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 44(32). [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Khan, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(19), 6533. [Link]
-
Basri, H., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 24(2), 1-8. [Link]
-
Chen, C., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(42), 14965-14969. [Link]
-
Gande, M., & Kumar, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8823-8845. [Link]
-
Szymański, J., & Cholewiak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-508. [Link]
-
Szymański, J., & Cholewiak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-508. [Link]
Sources
- 1. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. jmchemsci.com [jmchemsci.com]
Technical Support Center: 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support resource for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 876-91-5). This guide is designed for researchers, medicinal chemists, and process development scientists to anticipate and troubleshoot potential stability issues and degradation pathways. Given the specific nature of this molecule, this document provides a framework for investigation based on established principles of organic chemistry and pharmaceutical forced degradation studies.
Introduction
Understanding the stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is critical for ensuring the integrity of experimental results, the viability of drug formulations, and compliance with regulatory standards. Degradation can lead to loss of potency, formation of unknown impurities, and potentially toxic byproducts. This guide addresses common questions and provides structured workflows for identifying potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows new, unexpected peaks on my HPLC chromatogram after a few days. What could be happening?
A1: The appearance of new peaks over time is a classic indicator of compound degradation. The specific structure of this compound contains several functional groups susceptible to degradation under common laboratory conditions (light, air, moisture, trace contaminants). The primary suspects are:
-
Oxidation: The benzylic methylene group (C2) is susceptible to oxidation, potentially forming a hydroxyl group or leading to further decomposition.
-
Photodegradation: Aromatic bromides are known to be sensitive to UV light, which can cause homolytic cleavage of the carbon-bromine bond, leading to radical-mediated side reactions.[1]
-
Hydrolysis: While the ketone is relatively stable, extreme pH conditions could potentially promote reactions, although this is less common than oxidation or photolysis for this structure.
To confirm if the new peaks are degradants, you should re-analyze a freshly prepared standard solution and compare it with the aged sample. A systematic forced degradation study is the definitive way to identify these products.
Q2: What are the most likely degradation pathways I should be concerned about for this specific molecule?
A2: Based on the molecule's structure, we can predict several potential degradation pathways. A forced degradation study, as recommended by ICH guidelines, is the best way to confirm these experimentally.[2]
-
Oxidative Degradation: Exposure to atmospheric oxygen or residual oxidizing agents (e.g., peroxides in solvents) can target the benzylic C-H bonds. The primary ketone functionality is generally stable to mild oxidation.
-
Photolytic Degradation: The C-Br bond is a chromophore that can absorb UV radiation. This can lead to de-bromination or rearrangement products. Indenone cores themselves can also be photosensitive.[3][4]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. In the presence of oxygen, thermal stress can accelerate oxidation. For brominated compounds, thermal decomposition can sometimes lead to the release of HBr.[5][6][7]
-
Hydrolytic Degradation: This pathway is generally less probable under neutral pH. However, in strongly acidic or basic conditions, enolization of the ketone could occur, potentially leading to unforeseen rearrangements or reactions if other nucleophiles are present.
Below is a diagram illustrating the molecule's susceptible sites.
Caption: Predicted sites of instability on this compound.
Q3: How should I properly store this compound to minimize degradation?
A3: To maximize shelf-life and ensure experimental reproducibility, adhere to the following storage protocols:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to prevent photolytic degradation.
-
Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8°C or -20°C). This slows down the rate of most chemical reactions. Ensure the container is well-sealed to prevent condensation upon removal from cold storage.
-
Use High-Purity Solvents: When preparing solutions, use fresh, high-purity, peroxide-free solvents to avoid introducing contaminants that can initiate degradation.
Q4: What analytical methods are best for separating and identifying potential degradants?
A4: A combination of chromatographic and spectrometric techniques is essential.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary tool for separating the parent compound from its degradation products and for quantification. A stability-indicating method should be developed that can resolve all potential degradants from the main peak.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown degradants.[9] By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each new impurity. Further fragmentation analysis (MS/MS) can provide structural clues for definitive identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if volatile or semi-volatile degradation products are expected, though less common for this compound unless significant fragmentation occurs.[10]
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating an Unknown Peak in Your Chromatogram
If you observe a new peak that you suspect is a degradant, follow this workflow to characterize it.
Caption: Workflow for the initial investigation of a suspected degradation product.
Protocol 1: Standard Forced Degradation Study
This protocol outlines the conditions for a systematic study to intentionally degrade the compound and identify the resulting products. This is essential for developing a stability-indicating analytical method.
Objective: To generate likely degradation products under various stress conditions.
Materials:
-
This compound
-
High-purity water, acetonitrile, methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven, photostability chamber (with UV/Vis lamps)
-
HPLC-UV system, LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution with no stressor) kept at room temperature.
-
Incubation: Store the samples under the specified conditions. It is advisable to pull time points (e.g., 2, 8, 24, 48 hours) to monitor the rate of degradation.
-
Quenching (if necessary): For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Dilute all samples to a suitable concentration and analyze by HPLC-UV and LC-MS. Compare the chromatograms of the stressed samples to the control.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Setup | Typical Conditions | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temperature | 5-20% |
| Thermal | Oven (Solid State & Solution) | 80°C | 5-20% |
| Photolytic | Photostability Chamber | 1.2 million lux hours (Vis) & 200 Watt hours/m² (UV)[2] | 5-20% |
Note: The goal is to achieve partial degradation (5-20%) to ensure that the analytical method can adequately separate the degradants from the parent compound without completely destroying the sample.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization.
- Benchchem. (n.d.). Avoiding regioisomer formation in 4-Methyl-1-indanone synthesis.
- ChemicalBook. (n.d.). 4-Bromo-1-indanone synthesis.
- AbacipharmTech. (n.d.). This compound.
- ChemicalBook. (n.d.). 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one synthesis.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indenones.
- Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process.
- dos Santos, G. A., de Almeida, A. C. S., & de Oliveira, M. A. L. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- International Journal of Research in Engineering and Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ChemicalBook. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5.
- Advanced ChemBlocks. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- PubChem. (n.d.). 4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one.
- BLD Pharm. (n.d.). 15115-60-3|4-Bromo-1-indanone.
- PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one.
- Advanced Pharmaceutical Bulletin. (n.d.). Photosensitivity reactions induced by photochemical degradation of drugs.
- A Journal of AIDIC. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
- (n.d.). Thermal Degradation Study of Printed Circuit Board with Various Metal Oxides.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- ChemScene. (n.d.). 4-Bromo-6-chloro-2-methyl-2,3-dihydro-1H-inden-1-one.
- ResearchGate. (2014). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
- PubMed. (2013). 4-Bromo-methyl-6-tert-butyl-2H-chromen-2-one.
- ChemicalBook. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.
- MDPI. (2019). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
- PubMed. (1992). Photodegradation kinetics under UV light of aztreonam solutions.
- ResearchGate. (n.d.). the Degradation ofBenzoate and Substituted Benzoates.
Sources
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation kinetics under UV light of aztreonam solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 6. m.ciop.pl [m.ciop.pl]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. ijmr.net.in [ijmr.net.in]
- 9. hovione.com [hovione.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the purification of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The purification of this compound can be challenging due to the presence of structurally similar impurities, including regioisomers and unreacted starting materials.
This guide provides a systematic approach to troubleshooting common purification issues and offers validated protocols to enhance the purity and yield of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: The isolated product is a dark brown, sticky solid or oil.
-
Possible Cause: This often indicates the presence of polymeric or degradation byproducts, which can arise from the synthetic route, particularly under harsh reaction conditions.[1][2]
-
Troubleshooting & Optimization:
-
Activated Charcoal Treatment: Before attempting more complex purification methods, a simple and often effective step is to treat a solution of the crude product with activated charcoal. This can effectively remove colored impurities.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Concentrate the filtrate under reduced pressure.
-
-
Rationale: Activated charcoal has a high surface area and can adsorb large organic molecules, including the colored impurities, from the solution.
-
Issue 2: Difficulty in separating the target compound from its regioisomer.
-
Possible Cause: The synthesis of this compound via Friedel-Crafts cyclization can often lead to the formation of a regioisomeric impurity, 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.[2] These isomers have very similar polarities, making their separation by standard column chromatography challenging.[2]
-
Troubleshooting & Optimization:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating compounds with minor structural differences.[3]
-
Column Selection: A reverse-phase C18 column is often a good starting point for the separation of aromatic ketones.[4]
-
Mobile Phase Optimization: A gradient elution with a mixture of acetonitrile and water or methanol and water is typically effective.[3] Method development at an analytical scale is crucial to determine the optimal solvent system and gradient before scaling up to preparative HPLC.[3]
-
Alternative Strategy - Fractional Recrystallization: This classical technique can sometimes be effective for separating regioisomers. It relies on slight differences in their solubility in a particular solvent system. Experiment with various solvents and solvent mixtures to find a system where one isomer is significantly less soluble than the other.
-
Issue 3: Low recovery yield after recrystallization.
-
Possible Cause: A low yield can result from several factors, including the choice of an inappropriate solvent, premature crystallization, or the compound "oiling out" instead of forming crystals.[2]
-
Troubleshooting & Optimization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent screen is recommended to identify the optimal solvent or solvent pair.
-
To Improve Yield:
-
Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[2]
-
Re-evaluate your choice of solvent.
-
-
To Prevent "Oiling Out":
-
Issue 4: Co-elution of impurities during column chromatography.
-
Possible Cause: The polarity of the target compound and certain impurities might be too similar for effective separation with the chosen solvent system.[5]
-
Troubleshooting & Optimization:
-
Solvent System Modification: The choice of eluting solvent is critical for successful column chromatography.[5] Thin-Layer Chromatography (TLC) is an essential tool to determine the best solvent system for separation.[5]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities.[5]
-
Flash Chromatography: This technique, which involves applying pressure to the column, can provide better resolution and faster separation times compared to gravity chromatography.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities, particularly when synthesized via Friedel-Crafts cyclization, can include:
-
Regioisomers: The most significant impurity is often the regioisomeric 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one.[2]
-
Unreacted Starting Materials: Residual 3-(4-bromo-2-methylphenyl)propanoic acid may be present.
-
Polyalkylation Products: Friedel-Crafts reactions can sometimes lead to the addition of more than one alkyl group to the aromatic ring.[6][7]
-
Reaction Byproducts: Side reactions can lead to the formation of various byproducts.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary and most effective methods are:
-
Recrystallization: This is a cost-effective method for removing impurities with different solubility profiles. A suitable solvent system is key to achieving high purity and yield.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[5][8] It is highly effective for removing impurities with different polarities. For challenging separations, preparative HPLC may be necessary.[3]
Q3: How can I monitor the purity of the fractions collected during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for analyzing the composition of fractions collected from column chromatography.[5][9] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system, you can identify the fractions containing the pure desired compound.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Some ketones can be sensitive to the acidic nature of standard silica gel, which can lead to degradation.[10]
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your eluent.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
Experimental Protocols
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a non-polar solvent and gradually increasing the polarity if a gradient is used.[5]
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.[5]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Impurity Type | Recommended Solvent System (Hexane:Ethyl Acetate) |
| Non-polar impurities | 95:5 to 90:10 |
| Target Compound | 85:15 to 80:20 |
| Polar impurities | 70:30 to 50:50 |
Note: These are starting points. The optimal solvent system should be determined by TLC analysis.
Visualizations
Purification Workflow
Caption: A decision tree to guide troubleshooting for low purity issues.
References
- Benchchem. Technical Support Center: Purification of 4-Methyl-1-indanone.
- Benchchem. Technical Support Center: 5-Fluoro-1-indanone Purification.
- Westin, J. Column Chromatography - Organic Chemistry.
- ResearchGate. Separation of aliphatic and aromatic ketones on Xbridge C18 (3.5μm, 4.6mm×150mm) column with FID and UV detection at 254nm.
- University of Colorado Boulder. Column Chromatography.
- SIELC Technologies. Separation of Bromoethane on Newcrom R1 HPLC column.
- ChemicalBook. 4-Bromo-1-indanone synthesis.
- YouTube. column chromatography & purification of organic compounds.
- Labcompare.com. LABTips: Preparative HPLC for Purification Workflows.
- MicroCombiChem GmbH. Purification, Preparative HPLC-MS.
- Physics Forums. Column Chromatography ketone/silica.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Agilent. Application Compendium Solutions for Preparative HPLC.
- MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene.
- University of Calgary. Ch12: Friedel-Crafts limitations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. jackwestin.com [jackwestin.com]
- 9. youtube.com [youtube.com]
- 10. physicsforums.com [physicsforums.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Structure of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
This guide provides a detailed spectroscopic analysis for the structural confirmation of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It offers a comparative and predictive framework, grounded in established spectroscopic principles, to robustly confirm the target structure, even in the absence of a complete, published reference spectrum. By comparing predicted data with known values for structurally similar compounds, we establish a self-validating system for structural elucidation.
Introduction
This compound is a substituted indanone, a class of compounds with significant interest in medicinal chemistry. The precise placement of the bromo and methyl substituents on the aromatic ring is critical for its biological activity and further synthetic transformations. Therefore, unambiguous structural confirmation is paramount. This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, providing the rationale behind the predicted data through comparison with analogous structures.
Predicted Spectroscopic Data and Structural Rationale
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and comparison with known data for 4-bromo-1-indanone and 6-methyl-1-indanone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the connectivity of protons in a molecule. For this compound, we expect to see distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| H-5 | ~7.6 | s | 1H | Aromatic proton between two substituents (bromo and methyl), expected to be a singlet due to the absence of adjacent protons. Deshielded by the adjacent bromine. |
| H-7 | ~7.4 | s | 1H | Aromatic proton deshielded by the adjacent carbonyl group, expected to be a singlet. |
| H-2 | ~2.7 | t, J ≈ 6 Hz | 2H | Methylene protons adjacent to another methylene group, appearing as a triplet. |
| H-3 | ~3.1 | t, J ≈ 6 Hz | 2H | Methylene protons adjacent to both a methylene group and the aromatic ring, appearing as a triplet. Expected to be slightly downfield from H-2. |
| -CH₃ | ~2.4 | s | 3H | Methyl protons on the aromatic ring, appearing as a singlet. |
The predicted chemical shifts are based on the known spectra of related indanones. The aromatic protons in substituted indanones typically appear in the range of 7.2-7.8 ppm[1]. The aliphatic protons at C2 and C3 form an A₂B₂ system and are expected to appear as triplets around 2.7 and 3.1 ppm, respectively[2]. The methyl group on the aromatic ring is predicted to have a chemical shift around 2.4 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For the target compound, we anticipate ten distinct carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C-1) | ~205 | Typical chemical shift for a ketone carbonyl carbon in a five-membered ring conjugated with an aromatic system[3]. |
| C-2 | ~26 | Aliphatic CH₂ carbon. |
| C-3 | ~36 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |
| C-3a | ~154 | Quaternary aromatic carbon adjacent to the carbonyl group. |
| C-4 | ~122 | Aromatic carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect of bromine. |
| C-5 | ~130 | Aromatic CH carbon. |
| C-6 | ~140 | Aromatic carbon bearing the methyl group. |
| C-7 | ~125 | Aromatic CH carbon. |
| C-7a | ~135 | Quaternary aromatic carbon. |
| -CH₃ | ~21 | Methyl carbon attached to the aromatic ring. |
The predicted chemical shifts are derived from data for substituted indanones. The carbonyl carbon (C-1) is expected to be significantly downfield[3]. The aromatic carbons will appear in the 120-155 ppm range, with their specific shifts influenced by the bromo and methyl substituents[4][5].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for this compound will be the carbonyl stretch.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1705 | Strong, sharp absorption, characteristic of an α,β-unsaturated ketone in a five-membered ring. Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹)[6][7]. |
| C-H (Aromatic) | 3000-3100 | Medium to weak absorptions. |
| C-H (Aliphatic) | 2850-3000 | Medium absorptions from the CH₂ and CH₃ groups. |
| C=C (Aromatic) | 1450-1600 | Medium to weak absorptions. |
| C-Br | 500-600 | Weak to medium absorption. |
The most informative peak is the carbonyl stretch. Its position provides evidence for the conjugated ketone system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our target compound, we expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 224/226 | [C₁₀H₉BrO]⁺ | Molecular ion (M⁺) peak, showing the characteristic M/M+2 isotope pattern for a bromine-containing compound in a roughly 1:1 ratio[8]. |
| 196/198 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule from the molecular ion. |
| 181/183 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical. |
| 145 | [M - Br]⁺ | Loss of a bromine radical. |
| 117 | [M - Br - CO]⁺ | Loss of a bromine radical followed by the loss of carbon monoxide. |
The presence of the M/M+2 isotopic cluster is a strong indicator of a bromine-containing compound. The subsequent fragmentation pattern can provide further confirmation of the indanone core structure.
Experimental Protocols
To confirm the structure of a synthesized batch of this compound, the following experimental protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
IR Spectroscopy: For solid samples, prepare a KBr pellet or use an ATR-FTIR spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile for analysis by techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Instrumentation and Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion. Standard ¹H and ¹³C{¹H} experiments should be performed.
-
IR: A standard FTIR spectrometer with a range of 4000-400 cm⁻¹ is sufficient.
-
MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass measurements to confirm the elemental composition.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of the target compound.
Conclusion
This guide provides a comprehensive framework for the structural confirmation of this compound through a multi-technique spectroscopic approach. By integrating predicted data with established principles and comparative analysis against known compounds, researchers can confidently verify the identity and purity of their synthesized material. This rigorous, self-validating methodology is essential for advancing research and development in medicinal chemistry and related fields.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. UCLA Chemistry & Biochemistry. Retrieved from [Link]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Shah, Z. A., & Khan, M. R. (2015). Peshawaraquinone a Novel Naphthoquinone and a New Indanone from the stem of Heterophragma adenophyllum Seem. ResearchGate. Retrieved from [Link]
-
McMurry, J. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. LibreTexts Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.utah.edu [chemistry.utah.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Indan(496-11-7) 13C NMR spectrum [chemicalbook.com]
- 5. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. savemyexams.com [savemyexams.com]
A Comparative Analysis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one and Its Isomers for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the 1-indanone scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active compounds. Its rigid framework and amenability to functionalization have led to its incorporation into therapeutics ranging from anticancer agents to treatments for neurodegenerative diseases. This guide provides a detailed comparative analysis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one and its positional isomers, offering insights into their synthesis, spectroscopic properties, and potential biological relevance.
The strategic placement of bromo and methyl substituents on the 1-indanone core can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. Understanding these subtle yet significant differences is paramount for researchers engaged in the rational design of novel therapeutics.
Isomeric Landscape: Structure and Nomenclature
The focus of this guide is this compound, a specific isomer within the broader family of bromo-methyl substituted 1-indanones. For a comprehensive comparison, we will consider several of its positional isomers, where the bromo and methyl groups are situated at different positions on the aromatic ring. The core structure and the isomers discussed are depicted below:
Figure 1: Core Structure of 1-Indanone and Key Positional Isomers
Caption: General synthetic workflow for substituted 1-indanones.
For comparison, a detailed synthesis of the related isomer, 4-bromo-2-methyl-1-indanone , involves the cyclization of 3-(2-bromophenyl)-2-methylpropionyl chloride using aluminum trichloride. This procedure yields the product as a colorless solid with a boiling point of 131-134 °C at 2 mmHg.
Comparative Physicochemical and Spectroscopic Properties
The seemingly minor positional differences between these isomers can lead to notable variations in their physical and spectroscopic properties. These differences arise from alterations in dipole moment, crystal packing, and the electronic environment of the constituent atoms.
| Property | 4-Bromo-6-methyl-1-indanone | 5-Bromo-6-methyl-1-indanone | 7-Bromo-2-methyl-1-indanone | 4-Bromo-5-methyl-1-indanone |
| Molecular Formula | C₁₀H₉BrO | C₁₀H₉BrO | C₁₀H₉BrO | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol | 225.08 g/mol | 225.08 g/mol | 225.08 g/mol |
| Melting Point | 106-107 °C | Not Reported | Not Reported | Not Reported |
| Appearance | Solid | Solid | Not Reported | Not Reported |
Note: Comprehensive experimental data for all isomers is not consistently available in the literature, highlighting an area for further research.
Spectroscopic Analysis: A Window into Isomeric Differences
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for distinguishing between these isomers.
¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the aromatic ring will significantly alter the signals of the aromatic protons and carbons.
For instance, in 4-bromo-2-methyl-1-indanone , the aromatic protons appear at δ 7.76 (d, J = 7.6 Hz, 1H), 7.71 (d, J = 7.6 Hz, 1H), and 7.28 (t, J = 7.6 Hz, 1H). The ¹³C NMR spectrum shows the carbonyl carbon at δ 208.3 ppm. We can predict that for 4-Bromo-6-methyl-1-indanone , the aromatic protons will exhibit a different splitting pattern due to their relative positions.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is a key diagnostic peak for 1-indanones. This peak typically appears in the range of 1690-1720 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. All isomers will have the same molecular ion peak. However, the fragmentation patterns may differ, offering clues to the substitution pattern.
Biological Activity and Structure-Activity Relationships (SAR)
The indanone scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-Alzheimer, antimicrobial, and antiviral properties. The nature and position of substituents play a crucial role in modulating this activity.
While specific biological data for this compound and its direct isomers are not extensively reported, we can infer potential activities based on related compounds. For example, various substituted indanones have shown potent inhibitory activity against enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.
The bromine atom can act as a key interaction point with biological targets through halogen bonding and can also serve as a handle for further synthetic modifications to explore structure-activity relationships. The methyl group's position will influence the molecule's lipophilicity and steric profile, which are critical for receptor binding and membrane permeability.
Experimental Protocols
To facilitate further research and a direct comparison of these isomers, the following experimental protocols are provided as a general guideline.
General Protocol for ¹H and ¹³C NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the indanone isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024-4096).
-
Process the data with exponential multiplication (line broadening of 1-2 Hz).
-
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, aided by 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
Caption: A typical workflow for NMR spectroscopic analysis.
Future Directions and Conclusion
This comparative guide highlights the structural and potential functional diversity among bromo-methyl-1-indanone isomers. While foundational data for this compound and some of its isomers are available, there is a clear need for more comprehensive, side-by-side experimental studies.
Future research should focus on:
-
Systematic Synthesis and Characterization: The development and reporting of robust synthetic protocols for a wider range of these isomers, accompanied by detailed spectroscopic and physicochemical characterization.
-
Comparative Biological Evaluation: Screening these isomers against a panel of relevant biological targets (e.g., kinases, cholinesterases, microbial strains) to elucidate structure-activity relationships.
-
Computational Modeling: Employing molecular modeling techniques to understand the conformational preferences and binding modes of these isomers with their biological targets.
By systematically exploring the chemical space of substituted 1-indanones, the research community can unlock new opportunities for the development of novel and effective therapeutic agents.
References
- Ökten, S., et al. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-methyl-indan-1-one. Retrieved from [Link]
- Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Byrne, A. J., et al. (2011). Synthesis and pharmacological evaluation of the individual stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a potent mast cell stabilising agent. Bioorganic & Medicinal Chemistry Letters, 21(4), 1191-1194.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]
- Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity.
-
Speqtus. (n.d.). 5-Bromo-1-Indanone. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Retrieved from [Link]
- Dehno Khalaji, A., et al. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
-
PubChem. (n.d.). 5-Bromo-6-methoxy-1-indanone. Retrieved from [Link]
- National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
-
PubChem. (n.d.). 1-Indanone, 6-bromo-. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
- Amanote Research. (n.d.). Synthesis and Biological Activity of the Isomers and.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Ghosh, A., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32585–32616.
- ResearchGate. (2025, October 13).
- Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.
- Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube.
-
PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
A Comparative Guide to the Synthetic Routes of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction: 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one is a valuable substituted indanone derivative, a structural motif present in numerous biologically active molecules and serving as a key intermediate in medicinal chemistry for the development of therapeutic agents.[1] The precise placement of the bromo and methyl substituents on the aromatic ring makes its synthesis a topic of interest for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of this target molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Intramolecular Friedel-Crafts Cyclization of a Pre-functionalized Aromatic Ring
This classical and robust approach builds the indanone core through an intramolecular Friedel-Crafts acylation of a tailored 3-arylpropanoic acid precursor.[1][2] The key to this strategy lies in the initial synthesis of 3-(3-bromo-5-methylphenyl)propanoic acid, which already contains the requisite bromo and methyl groups in the correct positions on the aromatic ring.
Mechanism: The Friedel-Crafts Acylation
The cornerstone of this route is the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism.[1] In the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid), the carboxylic acid of the propanoic acid side chain is converted into a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered cyclopentanone ring fused to the aromatic core. Subsequent deprotonation restores aromaticity, yielding the desired indanone.
Experimental Protocols
Step 1: Synthesis of 3-(3-bromo-5-methylphenyl)propanoic acid
The synthesis of the requisite precursor begins with the bromination of 3-(m-tolyl)propanoic acid. The methyl group is an ortho-, para-director, and to achieve bromination at the meta-position relative to the propanoic acid substituent, careful control of reaction conditions is necessary.
-
Materials: 3-(m-tolyl)propanoic acid, N-Bromosuccinimide (NBS), Iron(III) bromide (FeBr₃), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of 3-(m-tolyl)propanoic acid (1 equivalent) in anhydrous carbon tetrachloride, add a catalytic amount of iron(III) bromide.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to afford 3-(3-bromo-5-methylphenyl)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Materials: 3-(3-bromo-5-methylphenyl)propanoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
Place 3-(3-bromo-5-methylphenyl)propanoic acid (1 equivalent) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (10-15 times the weight of the carboxylic acid) to the flask.
-
Heat the mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography on silica gel to yield this compound.
-
-
Expected Yield: Intramolecular Friedel-Crafts cyclizations of this nature generally provide good yields, often in the range of 70-90%.[2]
Visualizing the Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Route 2: Late-Stage Regioselective Bromination of a Pre-formed Indanone Core
This alternative strategy involves first constructing the 6-methyl-1-indanone core and then introducing the bromine atom at the desired position in a later step. The success of this route hinges on the regioselective control of the electrophilic aromatic bromination.
Mechanism: Directing Effects in Electrophilic Aromatic Substitution
The regioselectivity of the bromination of 6-methyl-2,3-dihydro-1H-inden-1-one is governed by the electronic effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho-, para-directing group due to its electron-donating inductive effect.[3] Conversely, the acyl group of the indanone is a deactivating, meta-directing group because of its electron-withdrawing resonance and inductive effects.
In the case of 6-methyl-1-indanone, the positions ortho to the activating methyl group are C5 and C7, while the para position is C3 (part of the fused ring). The positions meta to the deactivating acyl group are C4 and C6. The C4 position is favorably influenced by being meta to the deactivating group and ortho to the activating group, making it a likely site for electrophilic attack.
Experimental Protocols
Step 1: Synthesis of 6-methyl-2,3-dihydro-1H-inden-1-one
This starting material can be synthesized via the intramolecular Friedel-Crafts cyclization of 3-(p-tolyl)propanoic acid.
-
Materials: 3-(p-tolyl)propanoic acid, Thionyl chloride (SOCl₂), Aluminum chloride (AlCl₃), Dichloromethane (DCM).
-
Procedure:
-
Convert 3-(p-tolyl)propanoic acid (1 equivalent) to its acid chloride by reacting with thionyl chloride (1.2 equivalents) in an inert solvent like dichloromethane at reflux for 2 hours.
-
After removing the excess thionyl chloride under reduced pressure, dissolve the crude acid chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add aluminum chloride (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 6-methyl-2,3-dihydro-1H-inden-1-one.
-
-
Expected Yield: This cyclization typically proceeds with high efficiency, with reported yields often exceeding 85-95%.
Step 2: Regioselective Bromination of 6-methyl-2,3-dihydro-1H-inden-1-one
-
Materials: 6-methyl-2,3-dihydro-1H-inden-1-one, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 6-methyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring for the formation of the desired product and consumption of the starting material by GC-MS and TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate this compound.
-
-
Expected Yield: Regioselective brominations of activated aromatic systems with NBS can provide good yields, potentially in the range of 70-85%, though optimization may be required to minimize the formation of other isomers.[4]
Visualizing the Workflow: Route 2
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: Friedel-Crafts Cyclization | Route 2: Late-Stage Bromination |
| Overall Strategy | Convergent; substituents installed early. | Linear; late-stage functionalization. |
| Key Challenge | Synthesis of the substituted propanoic acid precursor. | Achieving high regioselectivity in the bromination step. |
| Number of Steps | 2 (from 3-(m-tolyl)propanoic acid) | 2 (from 3-(p-tolyl)propanoic acid) |
| Potential for Isomers | Minimal in the cyclization step due to the pre-defined substitution pattern. | Potential for ortho- and other brominated isomers. |
| Control of Regiochemistry | Excellent, as it is determined by the starting material. | Good, but potentially requires careful optimization of reaction conditions. |
| Scalability | Generally scalable, though the initial bromination may require optimization. | Scalable, with the bromination step being a common industrial process. |
| Starting Materials | Requires 3-(m-tolyl)propanoic acid. | Requires 3-(p-tolyl)propanoic acid. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 is arguably the more robust and predictable approach in terms of regiochemical outcome. By introducing the bromo and methyl groups at the outset, the intramolecular Friedel-Crafts cyclization proceeds to the desired product without the ambiguity of forming constitutional isomers. This makes it an attractive choice for ensuring the unambiguous synthesis of the target molecule, particularly on a smaller, laboratory scale.
Route 2 presents a more convergent approach, where the core indanone structure is first assembled and then functionalized. While the synthesis of the 6-methyl-1-indanone starting material is straightforward and high-yielding, the success of this route is critically dependent on the regioselectivity of the final bromination step. Although theoretical considerations favor the desired 4-bromo isomer, practical execution may require careful optimization to suppress the formation of other brominated byproducts. This route may be more appealing in scenarios where 6-methyl-1-indanone is a readily available intermediate or for the exploration of other late-stage functionalizations.
The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the importance of unequivocal regiochemical control.
References
-
Kotha, S., & Mandal, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. Lumen Learning Website. [Link]
-
The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor Website. [Link]
-
Li, J. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16484-16498. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one in Monoamine Oxidase Inhibition
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comprehensive performance benchmark of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one as a potential inhibitor of monoamine oxidase (MAO), with a particular focus on the MAO-B isoform. The critical role of MAO enzymes in neurotransmitter metabolism makes them a key target in the development of therapeutics for neurodegenerative and psychiatric disorders. This document details a head-to-head comparison of the subject compound against established MAO inhibitors and structurally related analogs, supported by a rigorous experimental protocol.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[3] The irreversible MAO-B inhibitors selegiline and rasagiline are established treatments for this condition.[4]
The 1-indanone scaffold has emerged as a promising structural motif for the development of potent and selective MAO-B inhibitors.[5] Notably, substitutions at the C6 position of the indanone ring have been shown to yield compounds with high inhibitory potency, often in the low nanomolar range.[5] This established structure-activity relationship (SAR) provides a strong rationale for investigating novel C6-substituted indanones, such as this compound, as potential MAO-B inhibitors. This guide outlines the experimental framework for evaluating its performance against relevant comparators.
Experimental Design: A Framework for Comparative Analysis
The central aim of this study is to determine the potency and selectivity of this compound as a MAO inhibitor. A fluorometric assay was chosen for its high sensitivity and suitability for high-throughput screening. The experimental workflow is designed to first determine the half-maximal inhibitory concentration (IC50) of the test compound against both MAO-A and MAO-B. These values will then be compared to those of standard inhibitors and structurally similar compounds.
Caption: Experimental workflow for benchmarking MAO inhibitory activity.
Materials and Methods
Materials
-
Test Compound: this compound
-
Comparator Compounds:
-
6-Methoxy-2,3-dihydro-1H-inden-1-one
-
6-Chloro-2,3-dihydro-1H-inden-1-one
-
-
Standard Inhibitors:
-
Clorgyline (MAO-A selective)
-
Pargyline (MAO-B selective)
-
Selegiline (MAO-B selective)
-
-
Enzymes: Recombinant human MAO-A and MAO-B
-
Substrate: p-Tyramine hydrochloride
-
Detection Reagents: Horseradish peroxidase (HRP), Amplex Red (or equivalent fluorescent probe)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Experimental Protocol: Fluorometric MAO Inhibitor Screening Assay
This protocol is adapted from established methods for the fluorometric detection of MAO activity.
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, comparator compounds, and standard inhibitors in DMSO.
-
Prepare a series of dilutions of each inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of p-tyramine in assay buffer.
-
Prepare the detection reagent by mixing HRP and the fluorescent probe in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 10 µL of the inhibitor dilutions (test compound, comparators, or standards) or vehicle control (assay buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the p-tyramine solution to each well.
-
Immediately add 20 µL of the detection reagent to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at ~530 nm and emission at ~585 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a four-parameter logistic equation.
-
Calculate the selectivity index (SI) for MAO-B inhibition by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Caption: Principle of the fluorometric MAO inhibition assay.
Comparative Performance Data
The following tables summarize the expected IC50 values for the standard inhibitors and the anticipated performance of the C6-substituted indanones based on published data. The data for this compound is presented as "To Be Determined" (TBD) as this guide outlines the methodology for its evaluation.
Table 1: IC50 Values of Standard MAO Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| Clorgyline | MAO-A | 1.2 - 17 | [6][7] |
| Pargyline | MAO-B | 8.2 - 404 | [2][4] |
| Selegiline | MAO-B | 51 | [5] |
Table 2: Comparative IC50 Values of C6-Substituted Indanones against MAO-B
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference(s) |
| This compound | TBD | TBD | TBD | - |
| 6-Methoxy-2,3-dihydro-1H-inden-1-one | Expected to be potent | Expected to be less potent | High | [5] |
| 6-Chloro-2,3-dihydro-1H-inden-1-one | Expected to be potent | Expected to be less potent | High | [5] |
Discussion and Interpretation of Results
The primary outcome of this investigation will be the determination of the IC50 value of this compound against both MAO-A and MAO-B. Based on the established SAR of C6-substituted indanones, it is hypothesized that this compound will exhibit potent and selective inhibition of MAO-B.[5]
A low nanomolar IC50 value against MAO-B, comparable to or exceeding that of selegiline and other C6-substituted indanones, would position this compound as a promising lead compound for further development. A high selectivity index (SI > 100) is also a critical performance metric, as it indicates a lower likelihood of side effects associated with MAO-A inhibition.
The inclusion of both a halogen (bromo) and a methyl group at the C4 and C6 positions, respectively, introduces unique electronic and steric properties that may influence its binding affinity and selectivity within the active site of MAO-B. This comparative study will provide valuable insights into the SAR of this specific substitution pattern on the 1-indanone scaffold.
Conclusion
This guide provides a robust framework for the performance benchmarking of this compound as a monoamine oxidase inhibitor. By employing a standardized fluorometric assay and comparing its activity against well-characterized inhibitors and structural analogs, researchers can obtain a clear and objective assessment of its potential as a novel therapeutic agent. The data generated from this protocol will be instrumental in guiding future medicinal chemistry efforts and advancing the development of next-generation MAO-B inhibitors for the treatment of neurodegenerative diseases.
References
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of Molecular Structure, 1279, 134993. Available at: [Link]
-
Mostert, S., Petzer, A., & Petzer, J. P. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem, 10(5), 862–873. Available at: [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2022). Molecules, 27(15), 4789. Available at: [Link]
-
Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters, 29(10), 1278–1282. Available at: [Link]
-
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. (1984). Journal of Pharmacy and Pharmacology, 36(8), 523–526. Available at: [Link]
-
Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). Bioorganic & Medicinal Chemistry, 16(5), 2383–2391. Available at: [Link]
-
The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. (2021). Bioorganic Chemistry, 114, 105086. Available at: [Link]
-
Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. (2022). Molecules, 27(13), 4239. Available at: [Link]
-
Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives. (2012). European Journal of Medicinal Chemistry, 49, 343–353. Available at: [Link]
-
Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Available at: [Link]
-
Monoamine oxidase inhibitor. Wikipedia. Available at: [Link]
-
MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. Available at: [Link]
-
MAO Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
Sources
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidase by selected C6-substituted chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: Navigating Reproducibility in Experimental Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reliable synthesis of key chemical intermediates is paramount. The indenone scaffold, a constituent of numerous biologically active molecules, is of significant interest. This guide provides an in-depth, objective comparison of experimental methodologies for the synthesis of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry. By examining the nuances of different synthetic routes, we aim to equip researchers with the insights necessary to make informed decisions that ensure experimental reproducibility and efficiency.
Introduction to this compound
This compound is a substituted indanone derivative with potential applications in the synthesis of a variety of pharmacologically active compounds. The presence of the bromine atom and methyl group on the aromatic ring offers opportunities for further functionalization, making it a versatile intermediate in drug discovery programs. However, the synthesis of such disubstituted indanones can present challenges, particularly concerning regioselectivity and reproducibility. This guide will explore the traditional intramolecular Friedel-Crafts acylation and compare it with viable alternatives, providing detailed protocols and a critical analysis of their respective strengths and weaknesses.
The Workhorse: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is the most common and direct method for the synthesis of indanones.[1][2] This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the 3-arylpropanoic acid derivative. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ring of the indanone. The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing the formation of regioisomers, a common challenge in the synthesis of polysubstituted aromatics.[3][4]
}
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for similar indanone syntheses.[1][5][6]
Step 1: Synthesis of 3-(3-Bromo-5-methylphenyl)propanoic Acid
The synthesis of the precursor 3-(3-bromo-5-methylphenyl)propanoic acid can be achieved through various standard organic chemistry methods, such as a malonic ester synthesis starting from 3-bromo-5-methylbenzyl bromide.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(3-bromo-5-methylphenyl)propanoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Catalyst Addition: Cool the reaction mixture again to 0 °C. In a separate flask, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous DCM. Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension via a dropping funnel, maintaining the temperature below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid. The reported melting point for this compound is 106-107°C.[7]
Alternative Synthetic Routes: A Comparative Analysis
While Friedel-Crafts acylation is a staple, alternative methods can offer advantages in terms of milder reaction conditions, improved regioselectivity, or broader substrate scope.
The Nazarov Cyclization
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, including indanones, through the acid-catalyzed 4π-electrocyclization of divinyl ketones.[8][9][10]
}
Protocol Outline:
-
Precursor Synthesis: The synthesis begins with the preparation of a suitably substituted chalcone (1,3-diaryl-2-propen-1-one). For the target molecule, this would involve the Claisen-Schmidt condensation of 3-bromo-5-methylbenzaldehyde with an appropriate acetophenone derivative.
-
Cyclization: The chalcone is then treated with a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., Cu(OTf)₂) to induce cyclization.[8][11] Microwave irradiation can sometimes accelerate this step.[9]
-
Workup and Purification: Standard aqueous workup followed by chromatographic purification yields the desired indanone.
Comparison with Friedel-Crafts:
| Feature | Friedel-Crafts Acylation | Nazarov Cyclization |
| Starting Materials | 3-Arylpropanoic acids | Chalcones |
| Catalysts | Strong Lewis/Brønsted acids (often stoichiometric) | Lewis or Brønsted acids (can be catalytic) |
| Regioselectivity | Can be challenging to control[3] | Often dictated by the substitution pattern of the chalcone[3] |
| Reaction Conditions | Often harsh, requiring anhydrous conditions | Can be milder, with some catalytic versions |
| Reproducibility | Can be sensitive to reagent quality and moisture | Generally reproducible, but can be substrate-dependent |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction offers a modular approach to constructing the indanone scaffold, particularly for introducing aryl or substituted aryl groups.[12][13]
Protocol Outline:
-
Precursor Synthesis: This route would likely start with a di-halogenated aromatic compound. For instance, one could envision a synthetic sequence starting from a suitably protected 4,6-dihalo-indanone precursor.
-
Selective Coupling: A selective Suzuki-Miyaura coupling could be performed to introduce the methyl group at the 6-position.
-
Final Functionalization: Subsequent steps would involve the introduction of the bromine at the 4-position.
Comparison with Friedel-Crafts:
| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |
| Flexibility | Less flexible for diverse substitutions | Highly flexible for introducing various aryl groups |
| Regioselectivity | Prone to isomer formation | High regioselectivity based on coupling partners |
| Reaction Steps | Often a single cyclization step | Typically a multi-step sequence |
| Catalysts | Acid catalysts | Palladium catalysts |
| Reproducibility | Can be variable | Generally high, but sensitive to catalyst and ligand choice |
Data Summary and Characterization
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Property | Data |
| Molecular Formula | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol [7] |
| Melting Point | 106-107 °C[7] |
| Appearance | Solid[7] |
| ¹H NMR (Predicted) | Aromatic protons, methylene protons of the indanone ring, and methyl protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR (Predicted) | Carbonyl carbon, aromatic carbons (including those attached to bromine and the methyl group), and aliphatic carbons of the indanone ring. |
| IR Spectroscopy | Characteristic peaks for the carbonyl group (C=O) stretch, aromatic C-H stretches, and C-Br stretch. A reference spectrum is available.[14] |
Conclusion and Recommendations
For the synthesis of this compound, the intramolecular Friedel-Crafts acylation remains the most direct and commonly employed method. Its primary challenge lies in controlling regioselectivity, which can often be mitigated by careful selection of the starting materials and reaction conditions. For laboratories equipped for standard organic synthesis, this method offers a reliable, albeit potentially optimization-intensive, route to the target compound.
The Nazarov cyclization presents a compelling alternative, particularly when a variety of substituted indanones are desired, as the chalcone precursors are readily accessible through well-established condensation reactions. The potential for milder, catalytic conditions is a significant advantage.
The Suzuki-Miyaura coupling offers the greatest flexibility for creating a diverse library of analogues but at the cost of a longer synthetic sequence. For projects where precise control over the substitution pattern is critical and a multi-step synthesis is feasible, this method is superior.
Ultimately, the choice of synthetic route will depend on the specific goals of the research, the available starting materials, and the technical capabilities of the laboratory. By understanding the underlying principles and potential pitfalls of each method, researchers can enhance the reproducibility of their experimental results and accelerate the pace of their drug discovery efforts.
References
- BenchChem. (2025). Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis.
- Chinese Chemical Society. (2020).
- BenchChem. (2025). Application Notes and Protocols: Nazarov Cyclization for Indanone Synthesis.
- van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (n.d.). Regioselective Synthesis of Indanones. University of Groningen Research Portal.
- The Royal Society of Chemistry. (2015).
- University of Groningen. (n.d.). Regioselective Synthesis of Indanones. Retrieved from University of Groningen Research Portal.
- Palomo, L. L. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
- Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-1-indanone via Nazarov Cyclization.
- BenchChem. (n.d.). Improving the yield of the intramolecular Friedel-Crafts cyclization.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Chegg.com. (2021, January 20). Experiment 1 - Suzuki-Miyaura Cross-Coupling of an.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- IUCr. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (n.d.).
- SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814).
- ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
- ResearchGate. (2025, August 7).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- MDPI. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- Semantic Scholar. (n.d.).
- CymitQuimica. (n.d.). 4-broMo-6-Methyl-2,3-dihydroinden-1-one.
- Semantic Scholar. (2020, October 29).
- PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one.
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. research.rug.nl [research.rug.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. spectrabase.com [spectrabase.com]
A Strategic Advantage in Synthesis: The Utility of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one as a Superior Precursor
In the landscape of modern medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. The 1-indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] However, not all indanone precursors are created equal. This guide provides an in-depth comparison of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one against other common starting materials, presenting the case for its strategic advantages in the synthesis of complex molecular architectures.
The Molecular Blueprint: Understanding this compound
At its core, this compound (CAS: 876-91-5) is a disubstituted indanone derivative.[3] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites that provide chemists with precise control over subsequent modifications.
-
The Bromo Group (Position 4): This is arguably the most significant feature. The bromine atom serves as a versatile synthetic "handle." It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[4][5] This allows for the direct and regioselective formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and other functionalities at this specific position.
-
The Ketone (Position 1): The carbonyl group is a classic site for chemical transformations. It can readily undergo reactions like aldol condensations, reductions to the corresponding alcohol, or reductive aminations to introduce further diversity.[6][7]
-
The Methyl Group (Position 6): The methyl group is not merely a passive substituent. It influences the electronic properties of the aromatic ring and provides a steric marker that can be crucial for modulating a molecule's binding affinity to a biological target. Furthermore, it blocks the 6-position, preventing unwanted side reactions and directing further electrophilic aromatic substitutions to other available sites.
The Core Advantage: Efficiency and Strategic Flexibility
The primary advantage of using this compound lies in its capacity for late-stage functionalization. In drug discovery, the ability to rapidly generate a library of analogues from a common intermediate is paramount for exploring structure-activity relationships (SAR).[8] This precursor is perfectly poised for such a strategy. Instead of building a complex indanone from a simpler aromatic precursor for each new analogue, a researcher can synthesize the 4-bromo-6-methyl indanone core in bulk and then "decorate" it in the final steps of the synthesis.
Consider the synthesis of a hypothetical library of 4-aryl-6-methyl-indenone derivatives.
Caption: Comparative synthetic routes to a 4-aryl-6-methyl-inden-1-one derivative.
As illustrated, starting with the pre-functionalized precursor (Pathway A) drastically simplifies the synthesis compared to starting with an unsubstituted core (Pathway B), which would require multiple, potentially low-yielding and non-regioselective steps to install the necessary functional groups.
Quantitative Comparison with Alternative Precursors
The advantages become clearer when compared directly with other potential starting materials.
| Precursor | Typical Yield to Target* | Key Advantages | Major Disadvantages |
| This compound | High (e.g., >85% for coupling) | Regioselective; ideal for late-stage diversification; high-yield synthesis.[9] | Higher initial cost per gram than unsubstituted precursors. |
| 1-Indanone | Low to Moderate | Inexpensive and readily available.[1] | Requires multiple steps for functionalization; risk of isomer formation; lower overall yield. |
| 3-(2-Bromo-4-methylphenyl)propionic acid | High (in 2 steps) | Direct route to the target precursor. | Requires an additional cyclization step before diversification can begin.[9] |
| 4-Chloro-1-indanone | Moderate | Can be used in coupling reactions. | C-Cl bond is less reactive than C-Br, often requiring harsher conditions or more specialized catalysts.[10] |
*Yield refers to the final diversification step (e.g., Suzuki coupling) to a hypothetical 4-aryl derivative.
Experimental Protocols
To provide a practical context, we describe the synthesis of the precursor itself and a typical application, demonstrating its utility.
Protocol 1: Synthesis of this compound
This procedure is based on an intramolecular Friedel-Crafts acylation, a robust and high-yielding method.[9]
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Acid Chloride Formation: 3-(2-bromo-4-methylphenyl)propionic acid (1.0 eq) is dissolved in dichloromethane (DCM). A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the slow, dropwise addition of oxalyl chloride (2.0 eq). The mixture is stirred at room temperature for 1.5 hours.
-
Cyclization: The reaction mixture is cooled in an ice bath to below 5°C. A pre-cooled suspension of aluminum chloride (AlCl₃, 1.3 eq) in DCM is added slowly, maintaining the internal temperature below 5°C.
-
Reaction Completion: The mixture is stirred at this temperature for 20 minutes, then allowed to warm to room temperature for an additional 20 minutes.
-
Workup and Isolation: The reaction is quenched by the slow addition of cold 3M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting solid is suspended in hexane and collected by filtration to yield the pure product as a white solid.[9]
Protocol 2: Palladium-Catalyzed Suzuki Coupling
This protocol demonstrates the key advantage of the bromo-substituent for C-C bond formation.[5]
Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.
Methodology:
-
Reaction Setup: To a reaction vessel is added this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent and Degassing: A suitable solvent system (e.g., a mixture of toluene and water) is added. The mixture is thoroughly degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: The mixture is heated to reflux (typically 80-100°C) and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the pure 4-aryl-6-methyl-2,3-dihydro-1H-inden-1-one derivative.
Conclusion
This compound represents a highly strategic choice for researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Its pre-installed, selectively addressable functional groups—the versatile bromine atom and the influential methyl group—enable highly efficient and regiocontrolled synthetic routes. By facilitating late-stage diversification, this precursor allows for the rapid exploration of chemical space from a common, readily prepared intermediate. While other precursors may be less expensive on a per-gram basis, the significant reduction in step count, improved overall yields, and simplification of purification challenges make this compound a more cost-effective and powerful tool in the long run for accelerating research and development.
References
-
Title: Synthesis of 1-indanones with a broad range of biological activity Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL: [Link]
-
Title: 4-Bromo-1-methyl-1H-indazole Source: Chembiocom URL: [Link]
-
Title: Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications Source: Autech Industry URL: [Link]
-
Title: 4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery Source: Autech Industry URL: [Link]
-
Title: this compound Source: AbacipharmTech URL: [Link]
-
Title: Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one Source: NIH URL: [Link]
-
Title: Annulations involving 1-indanones to access fused- and spiro frameworks Source: PMC - NIH URL: [Link]
-
Title: Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling process Source: Semantic Scholar URL: [Link]
-
Title: The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The Multifaceted Role of 1-Indanone in Advanced Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine Source: ResearchGate URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 4-broMo-6-Methyl-2,3-dihydroinden-1-one CAS#: 876-91-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Bromo-Indanone Scaffolds: Pathways to 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Introduction to Bromo-Indanones
Indanone derivatives are pivotal intermediates in organic synthesis, finding applications in the development of various biologically active molecules. The presence of a bromine atom on the aromatic ring offers a versatile handle for further functionalization through cross-coupling reactions, making these compounds highly sought-after building blocks. This guide will delve into various synthetic strategies, focusing on the yields and reaction conditions for producing bromo-substituted 2,3-dihydro-1H-inden-1-ones.
Comparative Analysis of Synthetic Methodologies
The synthesis of bromo-indanones predominantly relies on two strategic approaches: intramolecular Friedel-Crafts cyclization of a suitably substituted phenylpropanoic acid or the direct bromination of a pre-existing indanone core. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.
Data Summary of Reported Yields for Bromo-Indanone Derivatives
The following table summarizes the reported yields for various bromo-indanone derivatives, providing a comparative overview of the efficiency of different synthetic routes.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 4-Bromo-2,3-dihydro-1H-inden-1-one | 3-(2-Bromophenyl)propanoic acid | 1. Thionyl chloride 2. Aluminum chloride | 1,2-Dichloroethane, Dichloromethane | 86% | [1] |
| 4-Bromo-2,3-dihydro-1H-inden-1-one | 3-(2-Bromophenyl)propanoic acid | Trifluoromethanesulfonic acid | Dichloromethane | Quantitative | [2] |
| 4-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one | Diethyl malonate, 1-Bromo-2-(1-bromoethyl)benzene | 1. Sodium ethoxide 2. Potassium hydroxide 3. Thionyl chloride 4. Aluminum chloride | Ethanol, Dichloromethane | 86% | [3] |
| 4-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | 3-(2-Bromophenyl)-2-methylpropanoic acid | 1. Thionyl chloride 2. Aluminum chloride | Dichloromethane | 75% | [4] |
| 4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one | 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one | N-Bromosuccinimide, AIBN | Benzene | 90% | [5][6] |
Detailed Experimental Protocols
Below are detailed protocols for two high-yielding methods for the synthesis of bromo-indanone scaffolds. These protocols are presented to be self-validating, with explanations for key experimental choices.
Protocol 1: Trifluoromethanesulfonic Acid-Catalyzed Cyclization of 3-(2-Bromophenyl)propanoic Acid
This method offers a quantitative yield for the synthesis of 4-Bromo-2,3-dihydro-1H-inden-1-one and represents a highly efficient approach. The use of trifluoromethanesulfonic acid as a strong protic acid facilitates the intramolecular Friedel-Crafts acylation.
Experimental Workflow Diagram:
Caption: Workflow for TFSA-catalyzed synthesis of 4-bromo-1-indanone.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube, dissolve 3-(2-bromophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoromethanesulfonic acid (3.0 equiv) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature. Seal the pressure tube and heat the mixture in an oil bath at 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-Bromo-2,3-dihydro-1H-inden-1-one.[2]
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as trifluoromethanesulfonic acid is highly hygroscopic and water would quench the catalyst.
-
Pressure Tube: Heating the reaction in a sealed pressure tube allows the reaction to be performed above the boiling point of the solvent, accelerating the reaction rate.
-
Slow Addition at 0°C: The slow addition of the strong acid at low temperature helps to control the initial exothermic reaction.
Protocol 2: Bromination of 5,7-Dimethoxy-2,3-dihydro-1H-inden-1-one
This protocol demonstrates the direct bromination of an existing indanone core, which is a suitable strategy when the corresponding substituted indanone is readily available.
Experimental Workflow Diagram:
Sources
- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-methyl-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
Comprehensive Disposal Protocol for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
As a Senior Application Scientist, it is my priority to equip our partners in research and development with not just our products, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is not merely a regulatory obligation; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, science-backed protocol for the disposal of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, grounded in established safety standards and best practices.
Hazard Profile and Core Safety Rationale
Understanding the specific hazards of a compound is the first step in designing a safe disposal workflow. This compound is a halogenated organic compound, a classification that carries specific implications for its handling and final disposal.
The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
The presence of a carbon-bromine bond places this compound in the category of halogenated organic wastes. These substances are subject to stringent environmental regulations because their improper disposal can lead to the formation of persistent and toxic byproducts. High-temperature incineration is often the required treatment method to ensure the complete destruction of the molecule, preventing the release of harmful substances into the environment.[2]
This protocol is designed to ensure full compliance with the U.S. Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency (EPA) hazardous waste regulations under the Resource Conservation and Recovery Act (RCRA).[3][4][5]
Table 1: Chemical and Hazard Identification
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-6-methyl-2,3-dihydroinden-1-one |
| CAS Number | 876-91-5[6][7][8] |
| Molecular Formula | C₁₀H₉BrO[1] |
| Molecular Weight | 225.08 g/mol [1] |
| Appearance | Solid[1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |
Personnel Protection and Engineering Controls
Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) and engineering controls are mandatory. This is a self-validating system; adherence to these measures is the primary control to prevent exposure.
-
Engineering Controls: All handling of this compound solid, including weighing and transferring to a waste container, must be performed inside a certified chemical fume hood.[9] This prevents the inhalation of fine particulates.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure that street clothes are fully covered.
Step-by-Step Disposal Protocol
Disposal must follow a systematic process that ensures safety, segregation, and regulatory compliance from the point of generation to final treatment.
Step 1: Waste Segregation
The foundational principle of chemical waste management is segregation. This is not merely for convenience; it is a critical safety and compliance step.
-
Action: Designate a specific waste stream for "Halogenated Organic Solids."
-
Causality: Halogenated wastes cannot be mixed with non-halogenated wastes. The reason is that their required disposal methods are different. Halogenated compounds require specialized incinerators equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) produced during combustion.[2] Mixing waste streams complicates disposal, significantly increases costs, and can lead to regulatory violations.
Step 2: Containerization and Labeling
The waste container is the primary vessel for containment and communication of the hazard.
-
Action:
-
Select a dedicated hazardous waste container made of compatible material (e.g., a glass bottle with a screw cap or a UN-rated polyethylene drum for larger quantities).
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Using a permanent marker, clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
List all associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Keep the container securely closed at all times, except when adding waste.
-
-
Causality: Proper labeling is an OSHA requirement and ensures that anyone handling the container, from lab personnel to waste technicians, is immediately aware of its contents and the associated dangers.[10] A closed container prevents the release of vapors and protects the contents from reacting with ambient air or moisture.
Step 3: Managing Contaminated Materials
Any materials that come into direct contact with the chemical are also considered hazardous waste.
-
Action:
-
Grossly Contaminated PPE: Gloves, weigh boats, or disposable lab coat sleeves should be placed in the same designated halogenated solid waste container.
-
Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as halogenated liquid waste. The triple-rinsed glassware can then be washed normally.
-
-
Causality: This prevents the accidental spread of contamination and ensures that all contaminated materials are managed within the appropriate hazardous waste stream.
Step 4: Temporary Storage (Satellite Accumulation Area)
Labs may temporarily store waste in a designated Satellite Accumulation Area (SAA) before it is collected by EHS.
-
Action:
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
-
-
Causality: SAA regulations provide a framework for safely managing small quantities of waste directly in the lab, minimizing the risks associated with moving hazardous materials frequently.
Step 5: Final Disposal
The final step is the transfer of custody to trained professionals for transport and treatment.
-
Action: Once the waste container is full, or if work on the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste according to federal and state regulations. They will ensure the waste is transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction via high-temperature incineration.
Disposal Workflow Diagram
The following diagram illustrates the complete lifecycle for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area and prevent entry.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE (respirator, goggles, gloves, lab coat).
-
Contain the Spill: For a small solid spill, gently cover it with an absorbent material designed for chemical spills. Do not sweep the dry powder, as this can create airborne dust.
-
Clean Up: Carefully scoop the contained material into your designated halogenated solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
By adhering to this comprehensive protocol, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard Fact Sheet. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Ali, S. (2020, April 1). The OSHA Laboratory Standard. Lab Manager. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]
Sources
- 1. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | CymitQuimica [cymitquimica.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nps.edu [nps.edu]
- 5. nationalacademies.org [nationalacademies.org]
- 6. 4-broMo-6-Methyl-2,3-dihydroinden-1-one | 876-91-5 [chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
Navigating the Safe Handling of 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides critical safety and handling protocols for 4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one, a halogenated aromatic ketone. All personnel must review and adhere to these guidelines before commencing any work with this compound.
The following guide, designed for researchers, scientists, and drug development professionals, outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound. As a Senior Application Scientist, the causality behind each recommendation is explained to ensure a deep understanding of the safety protocols, fostering a self-validating system of laboratory safety.
Hazard Assessment and Triage
This compound is a solid compound with known hazards. Based on available data for the compound and structurally similar chemicals, the primary risks are:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
Given its classification as a halogenated aromatic ketone, it is prudent to handle this compound with a high degree of caution to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates that a thorough hazard assessment be conducted for all laboratory work with hazardous chemicals to determine the necessary protective measures.[3][4][5]
Personal Protective Equipment (PPE) Matrix
A multi-layered approach to PPE is mandatory when handling this compound. The following table details the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (minimum); Chemical splash goggles are recommended. | Nitrile gloves (double-gloving recommended) | Fully buttoned laboratory coat, long pants, and closed-toe shoes. | Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and particulate filters is required. |
| Solution Preparation and Transfers | Chemical splash goggles and a face shield. | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes. | All operations must be conducted in a certified chemical fume hood. |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield. | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes. | All operations must be conducted in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat, long pants, and closed-toe shoes. | All operations must be conducted in a certified chemical fume hood. |
Causality of PPE Selection:
-
Eye and Face Protection: The risk of splashes and airborne particles necessitates robust eye and face protection. Safety glasses provide a minimum level of protection, while chemical splash goggles offer a seal around the eyes to prevent liquid entry. A face shield worn over goggles provides an additional barrier for the entire face, which is critical during solution transfers and reaction work-ups.[6][7]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with many chemicals. Double-gloving is a best practice that reduces the risk of exposure in case the outer glove is compromised. It is crucial to inspect gloves for any signs of degradation before and during use.[6]
-
Body Protection: A fully buttoned lab coat, along with long pants and closed-toe shoes, prevents skin contact with the chemical. A chemical-resistant apron provides an additional layer of protection against spills and splashes of solutions containing the compound.[6][7]
-
Respiratory Protection: Due to the potential for generating dust or aerosols when handling the solid compound, all manipulations should be performed within a certified chemical fume hood. This engineering control is the primary means of preventing inhalation exposure.[7][8]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Experimental Workflow: From Receipt to Disposal
The following diagram illustrates the lifecycle of this compound within the laboratory, highlighting key safety checkpoints.
Step-by-Step Handling Procedures
1. Preparation:
- Designate a specific work area within a certified chemical fume hood for all manipulations of the compound.
- Cover the work surface with disposable absorbent pads.
- Ensure that an eyewash station and safety shower are readily accessible.[7]
- Assemble all necessary equipment and reagents before handling the compound.
2. Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhalation.
- Use a spatula and anti-static weighing paper or a tared container for accurate measurement.
- Handle the solid gently to avoid creating dust.
3. Solution Preparation:
- Slowly add the solid compound to the solvent in a suitable flask or beaker within the fume hood.
- Use a magnetic stirrer or gentle swirling to facilitate dissolution.
- Keep containers covered when not in use to prevent the release of vapors.
4. Reaction and Work-up:
- Conduct all reactions and subsequent work-up procedures within the fume hood.
- Maintain the fume hood sash at the lowest practical height.
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.
Waste Segregation is Paramount:
-
Solid Waste: Collect any unreacted solid, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container for "Halogenated Solid Waste."
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and rinsates from cleaning glassware, must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.
Do not mix halogenated waste with non-halogenated waste streams. [8] The disposal of brominated compounds may involve incineration at a licensed facility or other specialized treatment methods.[9] Adhere strictly to your institution's hazardous waste management guidelines.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[10]
In Case of a Spill:
-
Small Spill (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting the rinsate as halogenated liquid waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team.
-
By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Excedr. OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. osha.gov [osha.gov]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. benchchem.com [benchchem.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
